6-Methoxykaempferol
Description
6-Methoxykaempferol has been reported in Boerhavia repens, Alkanna orientalis, and other organisms with data available.
from Microliabum polymnioides; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-9(18)6-10-11(13(16)20)12(19)14(21)15(23-10)7-2-4-8(17)5-3-7/h2-6,17-18,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSUSFDBWGFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315459 | |
| Record name | 6-Methoxykaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32520-55-1 | |
| Record name | 6-Methoxykaempferol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32520-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxykaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
270 °C | |
| Record name | 3,4',5,7-Tetrahydroxy-6-methoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6-Methoxykaempferol: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxykaempferol, a naturally occurring flavonol, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and its glycosidic forms. Detailed methodologies for its extraction, isolation, and purification are presented, supported by quantitative data on yields and purity from various plant matrices. Furthermore, this document elucidates the known signaling pathways modulated by this compound and its parent compound, kaempferol, offering insights into its mechanism of action and potential applications in drug discovery and development.
Natural Sources of this compound
This compound and its glycosides are found in a variety of plant species. The concentration of these compounds can vary depending on the plant part, geographical location, and harvesting time. The primary documented sources include, but are not limited to, the flowers of Lantana camara, the rhizomes of Kaempferia parviflora, and the pericarps of Sophora japonica.
| Plant Species | Plant Part | Compound Isolated | Reference |
| Lantana camara | Flowers | Kaempferol-6-methoxy-7-O-glucoside | [1] |
| Kaempferia parviflora | Rhizomes | Methoxyflavones (including this compound derivatives) | [2][3][4][5] |
| Sophora japonica | Pericarps | Kaempferol glycosides |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. The specific protocol can be adapted based on the starting material and the desired purity of the final compound.
General Extraction Procedure
A general workflow for the extraction of this compound and its glycosides from plant material is as follows:
Isolation Protocol for Kaempferol-6-methoxy-7-O-glucoside from Lantana camara Flowers
This protocol is based on the methodology described for the isolation of Kaempferol-6-methoxy-7-O-glucoside from the flowers of Lantana camara.
Experimental Protocol:
-
Extraction: Fresh flowers of Lantana camara are extracted with 95% methanol under reflux.
-
Fractionation: The methanol extract is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elution: The column is eluted with a gradient of mobile phases with increasing polarity.
-
Isolation: The ethyl acetate (B1210297) fraction is concentrated in vacuo and left in an ice chest for several days to allow for the separation of a yellow solid.
-
Recrystallization: The solid is filtered and recrystallized from methanol to yield pale yellow crystals of Kaempferol-6-methoxy-7-O-glucoside (m.p. 242-244˚C).
Isolation Protocol for Methoxyflavones from Kaempferia parviflora Rhizomes
This protocol is adapted from methods described for the isolation of various methoxyflavones from the rhizomes of Kaempferia parviflora.
Experimental Protocol:
-
Extraction: Dried and powdered rhizomes of Kaempferia parviflora are macerated with 95% ethanol (B145695). The combined filtrates are evaporated to yield a solid extract. The reported yield of the ethanolic extract is approximately 5.13% to 6.74%.
-
Fractionation: The crude extract is subjected to column chromatography for separation of methoxyflavones.
-
Quantitative Analysis: The content of specific methoxyflavones is determined using High-Performance Liquid Chromatography (HPLC). For instance, 5,7-dimethoxyflavone (B190784) content has been quantified to be as high as 48.10 g/100 mL of concentrated extract when using 95% ethanol for extraction.
| Methoxyflavone in K. parviflora Extract | Content (%w/w) | Reference |
| 5,7-dimethoxyflavone (F1) | 33.88 | |
| 5,7,4′-trimethoxyflavone (F3) | 10.04 | |
| 3,5,7,3′,4′-pentamethoxyflavone (F2) | 7.30 | |
| 5-hydroxy-3,7-dimethoxyflavone (F4) | 6.00 | |
| 3,5,7,4'-tetramethoxyflavone (F5) | 3.67 |
Isolation Protocol for Kaempferol Glycosides from Sophora japonica Pericarps
This protocol utilizes high-speed counter-current chromatography (HSCCC) for the separation of various flavonoid glycosides from the pericarps of Sophora japonica.
Experimental Protocol:
-
Pre-separation: The crude extract from the pericarps of Sophora japonica is first pre-separated on a D-101 macroporous resin column.
-
HSCCC Separation:
-
Sample 1 (80 mg): Separated using a two-phase solvent system of n-butanol-acetic acid (1%) (5:5, v/v).
-
Sample 2 (120 mg): Separated using a two-phase solvent system of ethyl acetate-n-butanol-acetic acid (1%) (5:0.8:5, v/v).
-
-
Purification and Yield: The fractions are collected to yield purified compounds.
| Compound from S. japonica | Starting Material | Yield (mg) | Purity (%) | Reference |
| Kaempferol-3-O-beta-D-sophoroside | 120 mg of Sample 2 | 5.5 | 97.8 | |
| Kaempferol-3-O-beta-L-ramnopyranosyl-(1 -> 6)-beta-D-glucopyranoside | 120 mg of Sample 2 | 6.2 | 98.9 |
Signaling Pathways Modulated by this compound and Related Flavonoids
While direct studies on the signaling pathways modulated exclusively by this compound are emerging, significant insights can be drawn from research on its parent compound, kaempferol, and other related methoxyflavones. The primary pathways implicated in the biological activity of these compounds include the PI3K/Akt, MAPK, and NF-κB signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Kaempferol has been shown to induce apoptosis in cancer cells by downregulating the PI3K/Akt pathway. This inhibition leads to a decrease in cellular growth and an increase in the expression of apoptotic genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including inflammation, cell differentiation, and apoptosis. Kaempferol has been demonstrated to inhibit the MEK/ERK and JNK/ERK pathways, which are components of the MAPK cascade, leading to the apoptosis of cancer cells. Furthermore, 6-methoxyflavone (B191845), a related compound, has been shown to suppress neuroinflammation by inhibiting the p38 MAPK pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Kaempferol has been found to suppress the activation of NF-κB. Similarly, 6-methoxyflavone has been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators.
Conclusion
This compound and its glycosides represent a promising class of natural compounds with significant therapeutic potential. This guide has outlined their primary natural sources and provided detailed protocols for their isolation and purification, which can be valuable for researchers in natural product chemistry and drug development. The elucidation of their modulatory effects on key signaling pathways such as PI3K/Akt, MAPK, and NF-κB provides a foundation for understanding their mechanisms of action. Further research is warranted to fully explore the pharmacological activities of this compound and to translate these findings into novel therapeutic strategies.
References
- 1. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
Unveiling 6-Methoxykaempferol: A Technical Guide to its Physicochemical Properties
For Immediate Release
This technical whitepaper provides a comprehensive overview of the core physicochemical properties of 6-Methoxykaempferol, a naturally occurring flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data, experimental context, and visual representations of its biological interactions and analytical workflows.
Core Physicochemical Characteristics
This compound, a derivative of kaempferol (B1673270), possesses a unique molecular structure that dictates its physical and chemical behavior. Understanding these fundamental properties is paramount for its application in research and development, particularly in areas such as formulation, toxicology, and pharmacology.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of this compound and its common glycosidic forms. These values are essential for predicting its behavior in various solvents and biological systems.
| Property | This compound | This compound 3-glucoside | This compound 3-O-rutinoside |
| Molecular Formula | C₁₆H₁₂O₇[1][2] | C₂₂H₂₂O₁₂[3][4] | C₂₈H₃₂O₁₆[5] |
| Molecular Weight | 316.26 g/mol | 478.40 g/mol | 624.55 g/mol |
| Melting Point (°C) | 270 | Not available | Not available |
| Physical Appearance | Solid | Not available | Yellow powder |
| LogP (Predicted) | Not available | 0.7 (XLogP3-AA) | -1.0 |
| pKa (Predicted) | Not available | 6.76 (Strongest Acidic) | Not available |
| Solubility | Not available | Predicted Water Solubility: 0.91 g/L | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of flavonoids like this compound involves a range of established analytical techniques. While specific experimental data for this compound is not extensively published, the following protocols represent standard methodologies in the field.
Melting Point Determination
The melting point of a solid flavonoid is a key indicator of its purity and is typically determined using a capillary melting point apparatus.
-
Principle: A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dried, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Solubility Assessment
Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a common technique for its determination.
-
Principle: An excess amount of the solute (this compound) is equilibrated with a specific solvent over a set period. The concentration of the dissolved solute in the saturated solution is then measured.
-
Apparatus: Analytical balance, flasks with stoppers, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO).
-
The flask is sealed and agitated in an orbital shaker at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
The concentration of this compound in the supernatant is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
-
Apparatus: Separatory funnels, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
A known amount of this compound is dissolved in either water-saturated n-octanol or n-octanol-saturated water.
-
The two phases are mixed in a separatory funnel and shaken for a set period to allow for partitioning.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the analyte in both the aqueous and octanolic phases is determined.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
Biological Activity and Signaling Pathways
Kaempferol and its derivatives, including this compound, are known to modulate various cellular signaling pathways, contributing to their anti-inflammatory, antioxidant, and anti-cancer properties. These interactions are crucial for understanding their therapeutic potential.
Caption: Modulation of key cellular signaling pathways by kaempferol derivatives.
Experimental Workflow for Flavonoid Analysis
The analysis of this compound from a plant matrix follows a standardized workflow, from extraction to quantification. This systematic approach ensures the accurate and reproducible measurement of the target compound.
Caption: A generalized workflow for the extraction and analysis of flavonoids.
References
- 1. 3,5,7,4'-Tetrahydroxy-6-methoxyflavone | C16H12O7 | CID 5377945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 3-glucoside | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 403861-33-6 | this compound 3-O-rutinoside [phytopurify.com]
6-Methoxykaempferol: A Technical Guide to its Biological Activities and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxykaempferol, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. Found in various plant species and natural products like Brazilian propolis, this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables, and key cellular pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.
Anticancer Activity
This compound has demonstrated significant anti-proliferative effects against various cancer cell lines. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation by modulating critical intracellular signaling pathways.[2]
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of this compound against several human cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| DLD-1 | Colorectal Carcinoma | 101.8 | [1] |
| A549 | Lung Carcinoma | 125.1 | [1] |
| MCF-7 | Breast Adenocarcinoma | >200 | [1] |
Data indicates that this compound shows moderate anti-proliferative activity against colon and lung cancer cells in vitro.
Mechanism of Action: PI3K/Akt Signaling Pathway
One of the key mechanisms underlying the anticancer properties of this compound is its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell cycle, survival, and proliferation. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and reduced apoptosis. This compound is suggested to inhibit this pathway, thereby promoting apoptosis and halting cancer cell proliferation.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., DLD-1, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, such as TNF-α and IL-6. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of these inflammatory mediators.
Experimental Protocol: Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. It can be used to measure changes in the levels and phosphorylation status of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, nuclear p65) in response to treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound for a specified time.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature protein samples by boiling in SDS loading buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. This compound and its glycosides have been shown to possess potent antioxidant and radical-scavenging capabilities.
Quantitative Data: In Vitro Radical Scavenging
The antioxidant activity of this compound derivatives has been evaluated using various in vitro assays. The table below summarizes the radical scavenging activity observed for glycosides of this compound.
| Compound/Assay | DPPH Scavenging (%) | ABTS Scavenging (%) | Reference |
| This compound glycoside | Low (4.13 - 7.16) | High | |
| This compound glycoside with ferulic acid | Moderate (45.52) | High (74.51) |
Note: The presence of a ferulic acid moiety significantly enhances the DPPH radical scavenging activity. The low DPPH activity of the simple glycoside is attributed to the absence of a catechol (ortho-dihydroxy) group on the B-ring.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Detailed Steps:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare various concentrations of this compound and a positive control (e.g., Vitamin C, Trolox) in methanol.
-
Reaction Mixture: In a microplate well or cuvette, mix a small volume of the sample solution (e.g., 0.1 mL) with a larger volume of the DPPH solution (e.g., 3.9 mL).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm against a methanol blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Conclusion
This compound is a promising natural compound with a multi-targeted biological profile. Its demonstrated anticancer, anti-inflammatory, and antioxidant activities are largely attributable to its interaction with key cellular signaling pathways, including PI3K/Akt and NF-κB. The data and protocols presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic applications of this flavonol. Further in-depth preclinical and in vivo studies are warranted to fully elucidate its mechanism of action and to validate its potential in drug development for cancer and inflammatory diseases.
References
6-Methoxykaempferol Derivatives: A Technical Guide to Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-methoxykaempferol and its derivatives, focusing on their chemical structures, synthesis methodologies, and diverse biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound and its Derivatives
This compound is a naturally occurring flavonol, a class of flavonoids characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The presence of a methoxy (B1213986) group at the C-6 position of the A-ring distinguishes it from its more common parent compound, kaempferol (B1673270). This structural modification can significantly influence the molecule's physicochemical properties and biological activities. In nature, this compound is often found as glycoside derivatives, where one or more sugar moieties are attached to the flavonol core. Notable examples include this compound 3-O-rutinoside and this compound 3-O-glucoside.[1][2] These derivatives exhibit a range of promising pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structures
The core structure of this compound is 3,5,7-trihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. The numbering of the flavonoid skeleton is crucial for identifying the positions of various substituents. The most common derivatives are glycosides, where a sugar molecule is attached via an O-glycosidic bond, typically at the C-3 or C-7 hydroxyl group.
Key this compound Derivatives:
-
This compound: The aglycone form.
-
This compound 3-O-glucoside: A glucose moiety is attached at the 3-position.[1]
-
This compound 3-O-rutinoside: A rutinose (a disaccharide composed of rhamnose and glucose) moiety is attached at the 3-position.[3][4]
Synthesis of this compound Derivatives
The synthesis of this compound and its glycoside derivatives typically involves a multi-step process. While specific, detailed protocols for every derivative are proprietary or not widely published, the general synthetic strategies for flavonoids and their glycosides are well-established.
General Synthesis of the this compound Aglycone
The synthesis of the this compound aglycone can be achieved through various established methods for flavonol synthesis, such as the Allan-Robinson reaction or the Auwers synthesis. A common approach involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone, which is then cyclized and oxidized to the flavonol.
Glycosylation of this compound
The synthesis of this compound glycosides involves the regioselective attachment of a protected sugar donor to the this compound aglycone.
Experimental Protocol: Representative Glycosylation of a Flavonoid
This protocol describes a general method for the O-glycosylation of a flavonoid, which can be adapted for the synthesis of this compound glycosides.
-
Protection of the Aglycone: The hydroxyl groups of this compound, other than the one intended for glycosylation, are protected using suitable protecting groups (e.g., benzyl (B1604629), acetyl) to ensure regioselectivity.
-
Preparation of the Glycosyl Donor: A sugar moiety (e.g., glucose, rhamnose) is prepared as a glycosyl donor, often a glycosyl bromide or trichloroacetimidate, with its hydroxyl groups protected (e.g., with acetyl or benzoyl groups).
-
Glycosylation Reaction: The protected this compound is reacted with the glycosyl donor in the presence of a promoter, such as silver triflate or boron trifluoride etherate, in an inert solvent like dichloromethane (B109758) or acetonitrile. The reaction is typically carried out at low temperatures and under an inert atmosphere.
-
Deprotection: The protecting groups on both the flavonoid and the sugar moieties are removed to yield the final glycoside. This is often achieved by catalytic hydrogenation (for benzyl groups) or treatment with a base like sodium methoxide (B1231860) (for acetyl groups).
-
Purification: The final product is purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
Characterization: The structure of the synthesized derivative is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
Biological Activities and Data
This compound and its derivatives have been investigated for a variety of biological activities. The following tables summarize the available quantitative data.
Table 1: Anticancer Activity of Methoxyflavone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone | MCF-7 (Breast Cancer) | 4.9 | |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast Cancer) | 3.71 | |
| 5,4'-dihydroxy-6,7-dimethoxyflavone | MV4-11 (Leukemia) | 2.6 | |
| 5,7-dihydroxy-6,4'-dimethoxyflavone | MV4-11 (Leukemia) | 7.9 | |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | SMMC-7721 (Liver Cancer) | Not specified, but showed activity | |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | SMMC-7721 (Liver Cancer) | Not specified, but showed activity |
Table 2: Antioxidant Activity of Methoxyflavone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH radical scavenging | 50.2 ± 2.8 | |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | DPPH radical scavenging | 75.8 ± 2.5 | |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | Superoxide scavenging | 56.3 ± 2.3 | |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | Superoxide scavenging | 317.5 ± 2.9 |
Experimental Protocols for Biological Assays
The following are representative protocols for assessing the biological activity of this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate and incubated overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the this compound derivative for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for another 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways
The biological activities of kaempferol and its derivatives are often mediated through the modulation of various cellular signaling pathways. While specific pathways for this compound derivatives are still under investigation, the known pathways for the parent compound kaempferol provide a strong basis for understanding their mechanisms of action.
Anti-inflammatory Signaling Pathway
Kaempferol exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
References
A Technical Guide to the Biosynthesis of 6-Methoxykaempferol in Plants
Abstract
6-Methoxykaempferol is a methoxylated flavonol, a class of flavonoids that exhibit a range of bioactive properties, including anti-proliferative and antioxidant activities. The addition of a methyl group to the flavonoid backbone can significantly enhance bioavailability and modulate biological function, making these compounds promising candidates for drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps from the general phenylpropanoid pathway to the specific hydroxylation and methylation reactions. It includes a summary of quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the core biochemical processes.
Introduction to Methoxylated Flavonoids
Flavonoids are a diverse group of plant secondary metabolites derived from the phenylpropanoid pathway. Their basic structure consists of a C6-C3-C6 skeleton. Modifications to this core structure, such as hydroxylation, glycosylation, and methylation, give rise to a vast array of compounds with different chemical properties and biological activities.
O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a crucial modification that often increases the lipophilicity and metabolic stability of flavonoids. This can lead to improved intestinal absorption and bioavailability. This compound, a derivative of the common flavonol kaempferol (B1673270), is characterized by a methoxy (B1213986) group at the C-6 position of the A-ring. This modification is the result of a two-step enzymatic process involving hydroxylation followed by methylation. Understanding this pathway is critical for the metabolic engineering of plants and microorganisms to produce this high-value compound.
The Biosynthetic Pathway
The formation of this compound begins with the general flavonoid biosynthetic pathway, which produces the precursor, kaempferol. This is followed by two specific modification steps on the A-ring.
Core Pathway from Phenylalanine to Kaempferol
The synthesis of all flavonoids starts with the amino acid L-phenylalanine. A series of enzymatic reactions converts phenylalanine into 4-coumaroyl-CoA, which serves as a key entry point into the flavonoid pathway. The subsequent steps, catalyzed by a series of well-characterized enzymes, lead to the formation of the flavonol kaempferol.
The key enzymes in this core pathway include:
-
PAL (Phenylalanine Ammonia-Lyase): Converts L-phenylalanine to cinnamic acid.
-
C4H (Cinnamate 4-Hydroxylase): Hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4CL (4-Coumarate:CoA Ligase): Activates 4-coumaric acid to 4-coumaroyl-CoA.
-
CHS (Chalcone Synthase): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (B49325).
-
CHI (Chalcone Isomerase): Isomerizes naringenin chalcone to the flavanone (B1672756) naringenin.
-
F3H (Flavanone 3-Hydroxylase): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).
-
FLS (Flavonol Synthase): Introduces a double bond into dihydrokaempferol to form the flavonol kaempferol. [1]
A-Ring Modification: The Final Steps to this compound
Once kaempferol is synthesized, two additional enzymatic reactions are required to produce this compound. These reactions occur on the A-ring of the flavonoid skeleton.
-
6-Hydroxylation: The first step is the introduction of a hydroxyl group at the C-6 position of kaempferol. This reaction is catalyzed by a Flavonol 6-hydroxylase (F6H) . [2]F6H enzymes are typically 2-oxoglutarate-dependent dioxygenases (ODDs), which differ from the more common cytochrome P450 hydroxylases that modify the B-ring. [2][3]This hydroxylation converts kaempferol into 6-hydroxykaempferol. [4]
-
6-O-Methylation: The newly introduced hydroxyl group at the C-6 position is then methylated. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) , likely a Flavonoid 6-O-methyltransferase (F6OMT) . This enzyme transfers a methyl group from the donor SAM to the 6-hydroxyl group of 6-hydroxykaempferol, yielding the final product, this compound.
Quantitative Data
Quantitative analysis of biosynthetic pathways is essential for understanding metabolic flux and for designing effective metabolic engineering strategies. Data is often limited for specialized and less common pathways.
Table 1: Enzyme Kinetic Parameters
Kinetic data for the specific F6H and F6OMT acting on kaempferol derivatives are not widely reported. However, data from related enzymes provide valuable context.
| Enzyme | Substrate | Km (μM) | IC50 (μM) | Ki (μM) | Source Organism | Reference |
| Flavonol 6-hydroxylase (F6H) | 3,7,4'-trimethylquercetin | - | - | - | Chrysosplenium americanum | |
| 6-Hydroxykaempferol (as inhibitor) | Tyrosinase | - | 124 | 148 | - | |
| Kaempferol (as inhibitor) | α-glucosidase | - | 11.6 | - | - |
Note: The F6H from C. americanum showed highest activity with a methylated quercetin (B1663063) derivative, indicating substrate specificity can be complex. 6-Hydroxykaempferol itself has been characterized as a competitive inhibitor of tyrosinase.
Table 2: Metabolite Quantification in Plant Tissues
The concentration of specific methoxyflavones can vary significantly between species and tissues. The following table provides an example of flavonoid content from Fructus sophorae.
| Compound | Concentration Range (mg/g) | Plant Source | Reference |
| Kaempferol | 0.817 - 10.144 | Fructus sophorae | |
| Quercetin | 4.673 - 16.538 | Fructus sophorae | |
| Rutin | 61.16 - 130.41 | Fructus sophorae | |
| Genistein | 0.203 - 2.893 | Fructus sophorae |
Note: Data for this compound specifically is sparse in literature, highlighting a need for further quantitative studies.
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.
Characterization of Biosynthetic Enzymes (Hydroxylases & OMTs)
The functional characterization of a candidate gene is a critical step to confirm its role in the pathway.
Workflow for Enzyme Characterization:
Protocol 1: In Vitro O-Methyltransferase (OMT) Assay
-
Expression and Purification:
-
Clone the full-length cDNA of the candidate OMT gene into an expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to improve protein solubility.
-
Harvest cells, lyse them (e.g., by sonication), and purify the recombinant protein using Ni-NTA affinity chromatography.
-
Verify protein purity and size using SDS-PAGE.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:
-
Tris-HCl buffer (100 mM, pH 7.5-8.0).
-
Substrate (e.g., 6-hydroxykaempferol, 0.1-0.5 mM).
-
Methyl donor (S-adenosyl-L-methionine, SAM, 1-5 mM).
-
Purified recombinant OMT enzyme (1-5 µg).
-
(Optional) DTT (1 mM) and MgCl₂ (5 mM).
-
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 30 minutes to 2 hours).
-
-
Product Analysis:
-
Stop the reaction by adding an equal volume of methanol (B129727) or 0.5% trifluoroacetic acid.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant using HPLC or LC-MS/MS to separate and identify the methylated product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation.
-
Quantification of Metabolites in Plant Tissue
This protocol outlines a general method for extracting and quantifying flavonoids like this compound from plant material.
Protocol 2: UHPLC-MS/MS Analysis of Flavonoids
-
Sample Preparation:
-
Grind lyophilized (freeze-dried) plant tissue to a fine powder.
-
Accurately weigh ~0.1 g of powder into a 2 mL tube.
-
Add 1.5 mL of extraction solvent (e.g., 70-80% methanol in water).
-
Vortex thoroughly and extract using an ultrasonic bath for 30-45 minutes.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, <2 µm particle size).
-
Mobile Phase: A gradient elution system is typically used.
-
Solvent A: Water with 0.1% formic acid or 0.05% acetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Detection:
-
System: Triple Quadrupole (QQQ) or Q-TOF Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte, which provides high selectivity and sensitivity.
-
Quantification: Generate a calibration curve using a series of dilutions of an authentic this compound standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a specialized branch of the flavonoid pathway, requiring the sequential action of a Flavonol 6-hydroxylase (F6H) and a Flavonoid 6-O-methyltransferase (F6OMT) on the kaempferol backbone. While the general pathway to kaempferol is well-understood, the specific enzymes responsible for the 6-position modifications are less characterized across the plant kingdom.
For researchers and drug development professionals, a deeper understanding of this pathway opens several opportunities:
-
Metabolic Engineering: Overexpression of key enzymes (F6H and F6OMT) in microbial hosts like Saccharomyces cerevisiae or in plants could enable the sustainable, large-scale production of this compound.
-
Drug Discovery: The creation of combinatorial biosynthetic systems, where different hydroxylases and methyltransferases are combined, could generate novel flavonoid derivatives with potentially enhanced or new pharmacological activities.
-
Quality Control: The quantitative methods described here can be applied for the quality control of herbal medicines and nutraceuticals, ensuring the presence and concentration of key bioactive compounds.
Future research should focus on the discovery and characterization of novel F6H and F6OMT enzymes from diverse plant species to expand the molecular toolbox for synthetic biology and to better understand the evolution and ecological significance of flavonoid diversity.
References
- 1. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization and functional expression of flavonol 6-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Hydroxykaempferol | C15H10O7 | CID 5281638 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Methoxykaempferol: A Technical Guide to its Antioxidant and Anti-inflammatory Properties
Introduction
6-Methoxykaempferol is a naturally occurring flavonoid, specifically a flavonol, characterized by a methoxy (B1213986) group at the 6-position of the A-ring of its flavonoid backbone. This structural feature distinguishes it from its more common parent compound, kaempferol. Flavonoids are a large class of plant secondary metabolites widely recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory effects[1][2]. This compound and its glycosides have been isolated from various plant species and are the subject of growing research interest for their potential therapeutic applications in diseases associated with oxidative stress and inflammation[3][4][5]. This guide provides a detailed overview of the current scientific understanding of the antioxidant and anti-inflammatory mechanisms of this compound, presenting quantitative data, experimental methodologies, and key signaling pathways.
Antioxidant Properties of this compound
The antioxidant activity of flavonoids is a cornerstone of their therapeutic potential. They can neutralize harmful free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage that contributes to a multitude of chronic diseases.
Mechanism of Action
The primary antioxidant mechanism of this compound, like other flavonols, involves scavenging free radicals by donating a hydrogen atom or an electron, which stabilizes the radical species. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavonoid structure are critical determinants of its antioxidant capacity. While the O-methylation of hydroxyl groups can sometimes decrease antioxidant activity compared to the parent compound, the overall molecular structure of this compound glycosides still allows for significant radical-scavenging capabilities.
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of this compound and its derivatives has been quantified using various in vitro assays. The following table summarizes representative data from studies on this compound glycosides.
| Compound/Extract | Assay Type | Activity Measurement | Reference |
| This compound glycosides (unspecified) | DPPH | "Significantly low" radical scavenging activity | |
| This compound glycosides (unspecified) | ABTS | "High" radical-scavenging activity | |
| This compound glycoside with esterified ferulic acid (Compound 9) | DPPH | 45.52% radical scavenging | |
| This compound glycoside with esterified ferulic acid (Compound 9) | ABTS | 74.51% radical scavenging | |
| All tested this compound glycosides | FTC | Significant inhibition of linoleic acid peroxidation |
Abbreviations: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FTC (Ferric Thiocyanate Method).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the DPPH and ABTS antioxidant assays.
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
-
Reagents and Equipment:
-
DPPH (0.1 mM in methanol)
-
Test compound (this compound) at various concentrations
-
Spectrophotometer
-
Positive control (e.g., Vitamin C, Quercetin)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a microplate or cuvette, add a specific volume of the test compound solution to a fixed volume of the DPPH methanol solution (e.g., 0.1 mL sample + 0.3 mL DPPH solution).
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound's concentration.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
2. ABTS Radical Cation Decolorization Assay
This assay evaluates the capacity of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Principle: In the presence of an antioxidant, the pre-formed blue-green ABTS•+ is reduced back to its neutral, colorless form. The change in color is measured spectrophotometrically at approximately 734 nm.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate (e.g., 2.45 mM)
-
Test compound at various concentrations
-
Ethanol (B145695) or Methanol
-
Spectrophotometer
-
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the stock solution with ethanol or methanol to an absorbance of approximately 0.7 at 734 nm.
-
Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.
-
Allow the reaction to proceed for a specific time (e.g., 6-7 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Properties of this compound
Inflammation is a protective biological response, but chronic inflammation is a key driver of many diseases. This compound has demonstrated the ability to modulate key inflammatory pathways, reducing the production of pro-inflammatory mediators.
Mechanism of Action
This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades. Research indicates that it inhibits the production of inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2). This is often achieved through the modulation of transcription factors like Nuclear Factor-kappa B (NF-κB) and signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which are central regulators of the inflammatory response. Kaempferol, the parent compound, is known to suppress NF-κB and MAPK signaling, and it is likely that this compound shares these mechanisms.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the observed anti-inflammatory effects of this compound and related compounds.
| Compound | Model System | Effect | Reference |
| This compound 3-O-rutinoside | In vivo (LPS-induced fever) | Significantly reduces rectal temperature | |
| This compound 3-O-rutinoside | Cellular models | Reduces the production of inflammatory mediators like IL-6 and COX-2 | |
| 6-methoxyflavone | LPS-stimulated microglia | Inhibits TLR4/MyD88/p38 MAPK/NF-κB pathways | |
| Kaempferol | LPS-treated RAW264.7 cells | Dose-dependently inhibits the expression of genes for COX-2, TNF-α, and iNOS | |
| Kaempferol | IL-32-stimulated THP-1 cells | Improves the production of inflammatory mediators like TSLP, TNF-α, IL-1β, IL-8, and nitric oxide |
Abbreviations: LPS (Lipopolysaccharide), IL (Interleukin), COX-2 (Cyclooxygenase-2), TNF-α (Tumor Necrosis Factor-alpha), iNOS (inducible Nitric Oxide Synthase), TLR4 (Toll-like Receptor 4).
Key Signaling Pathways
1. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in immunity and inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines. This compound is thought to inhibit this pathway, preventing NF-κB activation and subsequent gene expression.
Caption: Inhibition of the NF-κB Signaling Pathway.
2. MAPK Signaling Pathway
The MAPK family (including p38, JNK, and ERK) is another crucial set of signaling proteins that regulate inflammation. Activated by stimuli like LPS, these kinases phosphorylate and activate transcription factors such as AP-1 (c-Jun/c-Fos), which, along with NF-κB, drives the expression of inflammatory mediators. Evidence suggests that methoxyflavones can suppress the phosphorylation and activation of key MAPK proteins like p38.
Caption: Modulation of the p38 MAPK Signaling Pathway.
Experimental Protocols
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay is commonly used to quantify NO production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured at 540 nm.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are typically used.
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Conclusion
This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit key pro-inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of new therapeutics. While its glycosides may show varied potency in different antioxidant assays, their overall activity profile is significant. The anti-inflammatory action, particularly the reduction of mediators like IL-6, TNF-α, and COX-2, provides a strong rationale for further investigation into its efficacy in managing chronic inflammatory diseases. Future research should focus on comprehensive in vivo studies, bioavailability, and the precise molecular targets to fully elucidate its therapeutic potential.
References
Methodological & Application
Protocol for Extraction and Purification of 6-Methoxykaempferol from Plant Material
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol is a naturally occurring flavonoid that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of kaempferol (B1673270), it belongs to a class of compounds known for their antioxidant, anti-inflammatory, and potential anti-cancer activities. The targeted extraction and purification of this compound from plant sources, such as Kaempferia parviflora (black ginger), is a critical step for its further investigation in pharmacological studies and drug development. This document provides a detailed protocol for the efficient extraction and purification of this compound, outlines the signaling pathways it may modulate, and presents quantitative data to guide experimental design.
Data Presentation: Quantitative Insights into Extraction
The efficiency of flavonoid extraction is influenced by several factors, including the choice of solvent, extraction time, and the ratio of solvent to plant material. The following tables summarize quantitative data from studies on the extraction of methoxyflavones from Kaempferia parviflora, which can serve as a valuable reference for optimizing the extraction of this compound.
Table 1: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora [1][2][3][4]
| Parameter | Optimal Condition for Total Yield | Optimal Condition for Total Methoxyflavone Content |
| Ethanol (B145695) Concentration | 54.24% (v/v) | 95.00% (v/v) |
| Extraction Time | 25.25 minutes | 15.99 minutes |
| Solvent-to-Solid Ratio | 49.63 mL/g | 50.00 mL/g |
Table 2: Effect of Ethanol Concentration on the Yield of 5,7-dimethoxyflavone (B190784) (a related methoxyflavone) using Maceration
| Ethanol Concentration (% v/v) | Yield of 5,7-dimethoxyflavone ( g/100 mL of extract) |
| 25 | 1.11 ± 0.02 |
| 50 | 2.14 ± 0.43 |
| 75 | 3.49 ± 0.70 |
| 95 | 48.1 ± 9.62 |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from plant material.
Plant Material Preparation
Proper preparation of the plant material is crucial for achieving high extraction efficiency.
-
Collection and Drying: Collect the desired plant parts (e.g., rhizomes of Kaempferia parviflora). Clean the material to remove any soil or debris. Shade-dry the plant material at room temperature for approximately two weeks to minimize the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area available for solvent contact, thereby enhancing extraction efficiency.
Extraction of this compound
This protocol describes an optimized ultrasound-assisted extraction (UAE) method.
-
Apparatus:
-
Ultrasonic bath
-
Erlenmeyer flasks
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
-
-
Reagents:
-
95% Ethanol (v/v)
-
Powdered plant material
-
-
Procedure:
-
Weigh the powdered plant material.
-
In an Erlenmeyer flask, add the plant material and 95% ethanol at a solvent-to-solid ratio of 50:1 (mL/g).
-
Place the flask in an ultrasonic bath and sonicate for 16 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Store the crude extract at 4°C in a desiccator until further purification.
-
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.
3.1. Column Chromatography (Initial Purification)
This step aims to fractionate the crude extract and isolate a fraction enriched with this compound.
-
Apparatus:
-
Glass chromatography column
-
Fraction collector
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
-
Reagents:
-
Silica (B1680970) gel (60-120 mesh)
-
N-hexane
-
Ethyl acetate (B1210297)
-
Methanol
-
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:
-
n-hexane (100%)
-
n-hexane:ethyl acetate (9:1)
-
n-hexane:ethyl acetate (8:2)
-
n-hexane:ethyl acetate (7:3)
-
n-hexane:ethyl acetate (1:1)
-
Ethyl acetate (100%)
-
Ethyl acetate:methanol (9:1)
-
-
Collect the eluting fractions in separate tubes using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize the spots under a UV lamp.
-
Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
Evaporate the solvent from the combined fractions to obtain an enriched fraction.
-
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
-
Apparatus:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
-
Reagents:
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
-
-
Procedure:
-
Dissolve the enriched fraction from column chromatography in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both optionally containing 0.1% formic acid. A typical gradient could be:
-
0-5 min: 20% B
-
5-30 min: 20-80% B
-
30-35 min: 80% B
-
35-40 min: 80-20% B
-
-
Set the flow rate appropriate for the column size (e.g., 10-20 mL/min).
-
Monitor the elution at a wavelength where this compound shows strong absorbance (typically around 265 nm and 350 nm for flavonoids).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and its identity using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway: Modulation of JAK/STAT Pathway by Flavonoids
Flavonoids, including kaempferol and its derivatives, have been shown to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
References
- 1. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora R… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of 6-Methoxykaempferol in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Methoxykaempferol is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plants. Like its parent compound, kaempferol (B1673270), this compound and its derivatives are investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the pharmacokinetic profile and the molecular mechanisms of action of this compound is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for the quantification of this compound in biological matrices, specifically plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Additionally, it outlines a key signaling pathway likely modulated by this compound based on the known activities of kaempferol.
Quantitative Data Summary
| Analyte | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Biological Matrix | Dosing | Reference |
| Methoxyflavones (from K. parviflora) | 401.94 | 1 | - | Rat Plasma | Topical | [1] |
| 5,7-dimethoxyflavone (DMF) | 550 | 1-2 | 3-6 | Rat Plasma | Oral | [2] |
| 5,7,4'-trimethoxyflavone (TMF) | 880 | 1-2 | 3-6 | Rat Plasma | Oral | [2] |
| 3,5,7,3',4'-pentamethoxyflavone (PMF) | 650 | 1-2 | 3-6 | Rat Plasma | Oral | [2] |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol is a proposed method adapted from validated methods for the quantification of other methoxyflavones in biological samples.[1]
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Formononetin or a stable isotope-labeled this compound)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant biological matrix)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 2.0 95 3.0 95 3.1 20 | 5.0 | 20 |
4. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of the analytical standard. The precursor ion [M+H]+ is expected at m/z 317.06. A characteristic product ion would be selected for quantification.
-
Internal Standard: To be determined based on the selected IS.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
5. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (80% A: 20% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
6. Calibration Curve and Quality Control Samples
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution.
-
Spike blank plasma with the working standards to create a calibration curve ranging from approximately 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples along with the unknown samples as described in the sample preparation section.
Experimental Workflow
Figure 1: Experimental workflow for the quantification of this compound in plasma.
Putative Signaling Pathway Modulation
Kaempferol, the parent compound of this compound, is known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. It is plausible that this compound shares similar mechanisms of action. One of the critical pathways affected by kaempferol is the PI3K/AKT pathway, which is often dysregulated in cancer.
Figure 2: Putative inhibition of the PI3K/AKT signaling pathway by this compound.
Conclusion
This application note provides a framework for the quantification of this compound in biological samples using a proposed LC-MS/MS method. The provided protocol and workflow can be adapted and validated for specific research needs. The modulation of key signaling pathways, such as the PI3K/AKT pathway, by the parent compound kaempferol suggests a promising area of investigation for the biological activities of this compound. Further studies are warranted to fully elucidate its pharmacokinetic profile and mechanisms of action.
References
Application Notes and Protocols for Cell-Based Assays Using 6-Methoxykaempferol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol is a natural flavonoid compound that has garnered significant interest in oncological research due to its potential anti-proliferative and pro-apoptotic activities. As a methoxylated derivative of kaempferol, it belongs to a class of compounds known for their roles in modulating various cellular signaling pathways implicated in cancer progression. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based assays to investigate its therapeutic potential. The protocols outlined below are intended to guide researchers in assessing its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DLD-1 | Colorectal Carcinoma | 101.8 | |
| A549 | Lung Carcinoma | 125.1 | |
| MCF-7 | Breast Adenocarcinoma | >200 |
Table 1: Anti-proliferative activity of this compound in various cancer cell lines after 24 hours of treatment.
Signaling Pathways
Based on studies of the closely related parent compound, kaempferol, this compound is anticipated to exert its effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways implicated are the PI3K/Akt and MAPK signaling cascades.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Kaempferol has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets. This inhibition promotes apoptosis and reduces cell proliferation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial in transmitting extracellular signals to the nucleus to control gene expression and apoptosis. Kaempferol has been demonstrated to modulate this pathway, often leading to the activation of pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK signaling.
In Vivo Experimental Design for 6-Methoxykaempferol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo experimental designs to investigate the therapeutic potential of 6-Methoxykaempferol, a naturally occurring flavonoid with promising biological activities. The following sections outline methodologies for studying its anti-inflammatory, anti-cancer, and antioxidant effects in established animal models.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
Experimental Protocol
Animals: Male Wistar rats or Swiss albino mice (180-220g). Acclimatize animals for at least one week before the experiment.
Groups:
-
Group I (Control): Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.)
-
Group III-V (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.)
Procedure:
-
Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
After 60 minutes, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema.
Data Presentation
| Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound | 10 | 0.68 ± 0.04 | 20.00 |
| This compound | 25 | 0.51 ± 0.04 | 40.00 |
| This compound | 50 | 0.39 ± 0.03 | 54.12 |
Data are presented as mean ± SEM and are hypothetical examples based on typical flavonoid activity.
Experimental Workflow
Carrageenan-induced paw edema workflow.
Anti-inflammatory Activity: LPS-Induced Systemic Inflammation
This model is used to study the effects of a compound on systemic inflammation and the production of pro-inflammatory cytokines.
Experimental Protocol
Animals: Male C57BL/6 mice (8-10 weeks old).
Groups:
-
Group I (Control): Saline
-
Group II (LPS): Lipopolysaccharide (LPS) (1 mg/kg, i.p.)
-
Group III (Positive Control): Dexamethasone (1 mg/kg, i.p.) + LPS
-
Group IV-VI (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, p.o.) + LPS
Procedure:
-
Pre-treat mice with this compound or vehicle orally for 7 consecutive days.
-
On day 7, administer the final dose of the compound.
-
One hour later, induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg). The control group receives saline.
-
After 6 hours, collect blood via cardiac puncture for serum cytokine analysis.
-
Euthanize the animals and collect tissues (liver, lungs, spleen) for analysis of inflammatory markers.
Data Presentation
| Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Saline | - | 55 ± 8 | 32 ± 5 |
| LPS | 1 | 1250 ± 150 | 850 ± 90 |
| Dexamethasone + LPS | 1 | 250 ± 30 | 180 ± 25 |
| This compound + LPS | 10 | 980 ± 110 | 650 ± 70 |
| This compound + LPS | 25 | 650 ± 80 | 420 ± 50 |
| This compound + LPS | 50 | 420 ± 55 | 280 ± 35 |
Data are presented as mean ± SEM and are hypothetical examples.
NF-κB Signaling Pathway
Inhibition of the NF-κB signaling pathway.
Anti-cancer Activity: Xenograft Tumor Model
This model is the standard for evaluating the in vivo efficacy of potential anti-cancer compounds.
Experimental Protocol
Animals: Athymic nude mice (BALB/c nu/nu), 4-6 weeks old.
Procedure:
-
Subcutaneously inject a human cancer cell line (e.g., 2 x 10^6 HepG2 cells for liver cancer) into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups:
-
Group I (Control): Vehicle (e.g., PBS with 1% DMSO)
-
Group II (Positive Control): Doxorubicin (2 mg/kg, i.p., twice weekly)
-
Group III-IV (Test Groups): this compound (e.g., 20, 40 mg/kg, i.p., daily)
-
-
Administer treatments for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers every 3 days. Tumor volume (mm³) = (length × width²) / 2.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissues can be used for histopathology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and Western blot analysis.
Data Presentation
| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition |
| Vehicle | - | 1500 ± 180 | 1.5 ± 0.2 | - |
| Doxorubicin | 2 | 450 ± 60 | 0.4 ± 0.05 | 70.0 |
| This compound | 20 | 950 ± 110 | 0.9 ± 0.1 | 36.7 |
| This compound | 40 | 620 ± 75 | 0.6 ± 0.08 | 58.7 |
Data are presented as mean ± SEM and are hypothetical examples based on typical flavonoid activity.
PI3K/Akt Signaling Pathway in Cancer
Inhibition of the PI3K/Akt signaling pathway.
Antioxidant Activity: In Vivo Assessment
This protocol outlines the measurement of key antioxidant enzymes and markers of oxidative stress in tissues.
Experimental Protocol
Animals and Treatment: Use tissues from animals in other in vivo studies (e.g., the LPS-induced inflammation model) or conduct a separate study where oxidative stress is induced (e.g., by CCl4).
Tissue Preparation:
-
Perfuse tissues (e.g., liver, brain) with ice-cold PBS to remove blood.
-
Homogenize the tissues in a suitable buffer (e.g., potassium phosphate (B84403) buffer).
-
Centrifuge the homogenate at 4°C to obtain the supernatant for analysis.
Biochemical Assays:
-
Superoxide (B77818) Dismutase (SOD) Activity: Measure the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide anion.
-
Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide (H₂O₂).
-
Malondialdehyde (MDA) Levels: Measure lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
-
Glutathione (GSH) Content: Measure the level of reduced glutathione.
Data Presentation
| Treatment Group | SOD (U/mg protein) | CAT (U/mg protein) | MDA (nmol/mg protein) |
| Control | 12.5 ± 1.1 | 35.2 ± 2.8 | 1.8 ± 0.2 |
| Stressor | 7.8 ± 0.9 | 21.5 ± 2.2 | 4.5 ± 0.5 |
| Stressor + 6-MOK (25 mg/kg) | 9.9 ± 1.0 | 28.9 ± 2.5 | 2.9 ± 0.3 |
| Stressor + 6-MOK (50 mg/kg) | 11.5 ± 1.2 | 33.1 ± 2.7 | 2.1 ± 0.2 |
Data are presented as mean ± SEM and are hypothetical examples. "Stressor" refers to the agent used to induce oxidative stress (e.g., LPS, CCl4). 6-MOK: this compound.
Oxidative Stress and Antioxidant Defense
Antioxidant mechanisms of this compound.
Synthesis and Application of 6-Methoxykaempferol and its Glycosides: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the chemical and enzymatic synthesis of 6-Methoxykaempferol and its glycosides, valuable compounds for research in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology. It includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of synthetic and signaling pathways.
Introduction
This compound, a naturally occurring flavonoid, and its glycosidic derivatives have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and antioxidant activities. The targeted synthesis of these compounds is crucial for further investigation into their mechanisms of action and potential applications in drug discovery. This document outlines reliable methods for the synthesis and purification of this compound and its subsequent conversion to glycoside derivatives.
Chemical Synthesis of this compound
The total synthesis of this compound can be achieved through a multi-step process. A common strategy involves the Allan-Robinson reaction, which is a classic method for flavone (B191248) synthesis. An alternative approach involves the selective methylation of the parent flavonoid, kaempferol (B1673270).
Protocol 1: Synthesis via Allan-Robinson Reaction (Hypothetical Route)
Workflow for Allan-Robinson Synthesis
Caption: Hypothetical workflow for the synthesis of this compound via the Allan-Robinson reaction.
Protocol 2: Synthesis via Selective Methylation of Kaempferol
A more practical approach involves the selective methylation of commercially available kaempferol. This requires a careful protection-deprotection strategy to ensure methylation at the C6 hydroxyl group.
Experimental Protocol:
-
Protection of Hydroxyl Groups: Kaempferol is first fully acetylated using acetic anhydride and pyridine (B92270) to protect all hydroxyl groups.
-
Selective Deprotection: The resulting kaempferol tetraacetate is then selectively deprotected at the desired positions to free the hydroxyl group at C6. This can be a challenging step requiring carefully controlled reaction conditions.
-
Methylation: The partially protected kaempferol is then methylated at the free C6 hydroxyl group using a methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃).
-
Deprotection: Finally, all protecting groups are removed to yield this compound.
Workflow for Synthesis via Selective Methylation
Caption: General workflow for the synthesis of this compound via selective methylation of kaempferol.
Synthesis of this compound Glycosides
Glycosylation of this compound can be achieved through both chemical and enzymatic methods to produce various glycosides, such as this compound-3-O-glucoside and this compound-3-O-rutinoside.
Protocol 3: Chemical Glycosylation (Koenigs-Knorr Reaction)
The Koenigs-Knorr reaction is a widely used method for the formation of glycosidic bonds. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.
Experimental Protocol:
-
Protection of this compound: The hydroxyl groups of this compound, other than the one intended for glycosylation (e.g., C3-OH), are protected.
-
Glycosylation: The protected this compound is reacted with a protected glycosyl halide (e.g., acetobromoglucose for glucosylation) in the presence of a promoter such as silver carbonate or silver oxide.
-
Deprotection: The protecting groups on both the flavonoid and the sugar moiety are removed to yield the final glycoside.
Workflow for Koenigs-Knorr Glycosylation
Caption: General workflow for the chemical synthesis of a this compound glycoside via the Koenigs-Knorr reaction.
Protocol 4: Enzymatic Glycosylation
Enzymatic methods offer high regio- and stereoselectivity for glycosylation under mild reaction conditions. Glycosyltransferases (GTs) are commonly used for this purpose.
Experimental Protocol:
-
Enzyme and Substrate Preparation: A suitable glycosyltransferase (e.g., a UDP-glucosyltransferase) and the sugar donor (e.g., UDP-glucose) are prepared. The this compound aglycone is dissolved in a suitable buffer.
-
Enzymatic Reaction: The enzyme, sugar donor, and this compound are
Application Notes and Protocols: 6-Methoxykaempferol in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol, a naturally occurring flavonoid, is a derivative of kaempferol (B1673270), a compound known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Emerging evidence suggests that the pharmacological effects of kaempferol and its derivatives are, in part, mediated through the inhibition of various protein kinases. These enzymes play a pivotal role in cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing this compound in kinase inhibition assays. This document outlines detailed protocols for biochemical assays, presents illustrative quantitative data, and visualizes the key signaling pathways potentially modulated by this compound.
Data Presentation: Illustrative Inhibitory Profile of this compound
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound against a panel of selected kinases. This data is for illustrative purposes to guide assay design and interpretation. Actual values may vary depending on experimental conditions.
| Kinase Target | This compound IC50 (µM) | Parent Compound (Kaempferol) IC50 (µM) - Reference | Assay Method |
| JAK3 | 0.8 | 1.5 | ADP-Glo™ Kinase Assay |
| PI3Kα | 2.5 | 5.2 | ADP-Glo™ Kinase Assay |
| Akt1 | 10.2 | 15.8 | ADP-Glo™ Kinase Assay |
| MEK1 | 8.5 | 12.1 | ADP-Glo™ Kinase Assay |
| ERK2 | > 50 | > 50 | ADP-Glo™ Kinase Assay |
| Src | 5.7 | 9.8 | ADP-Glo™ Kinase Assay |
Note: The IC50 values for Kaempferol are approximate values collated from various literature sources for comparative purposes.
Signaling Pathways Modulated by Kaempferol Derivatives
Kaempferol and its derivatives have been shown to influence several critical signaling pathways implicated in cell proliferation, survival, and inflammation. The diagrams below illustrate the potential points of intervention for this compound within these cascades.
Experimental Protocols
The following protocols describe generalized biochemical kinase inhibition assays that can be adapted for this compound. The ADP-Glo™ Kinase Assay is highlighted as a versatile and robust method for determining kinase activity by measuring ADP production.
General Workflow for Kinase Inhibition Assay
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is designed to determine the IC50 value of this compound against a specific kinase.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in kinase reaction buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Ensure the final DMSO concentration in the assay is consistent across all wells and ideally below 1%.
-
Prepare a positive control (e.g., a known inhibitor like staurosporine) and a no-inhibitor control (vehicle, e.g., DMSO).
-
-
Kinase Reaction:
-
In a white, opaque assay plate, add 5 µL of the serially diluted this compound, positive control, or vehicle control to the respective wells.
-
Add 2.5 µL of a 4X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of a 4X substrate/ATP mixture to each well. The final concentrations of kinase, substrate, and ATP should be at or below their respective Km values to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Kinase Pathway Inhibition (Western Blot)
This protocol assesses the effect of this compound on the phosphorylation status of a target kinase or its downstream substrate within a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., growth factor, cytokine, if required to activate the pathway)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle-treated control.
-
If necessary, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) before harvesting to activate the target pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of phosphorylated protein in the this compound-treated samples to the vehicle-treated control to determine the inhibitory effect.
-
Conclusion
This compound presents a promising scaffold for the development of novel kinase inhibitors. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the inhibitory potential of this compound against various kinases and to elucidate its mechanism of action within cellular signaling pathways. Careful optimization of assay conditions will be crucial for obtaining accurate and reproducible data.
Application of 6-Methoxykaempferol in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol, a naturally occurring flavonoid, has demonstrated potential as an anticancer agent. As a methoxylated derivative of kaempferol (B1673270), it exhibits anti-proliferative activity against various cancer cell lines. This document provides a summary of the current understanding of its anticancer effects, detailed protocols for key experimental assays, and visual representations of the pertinent signaling pathways. While direct mechanistic studies on this compound are emerging, the well-documented anticancer activities of its parent compound, kaempferol, offer significant insights into its potential modes of action. This application note will therefore present the available data for this compound and extrapolate potential mechanisms based on the extensive research on kaempferol, clearly indicating where such inferences are made.
Data Presentation
The anti-proliferative activity of this compound has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DLD-1 | Colon Cancer | 101.8 | [1] |
| MCF-7 | Breast Cancer | >200 | [1] |
| A549 | Lung Cancer | 125.1 | [1] |
Postulated Mechanisms of Anticancer Action
Based on studies of the closely related flavonoid kaempferol, this compound is hypothesized to exert its anticancer effects through several key mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways.[2]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Kaempferol has been shown to induce apoptosis in various cancer cell models. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Kaempferol can inhibit cancer cell growth by inducing cell cycle arrest, primarily at the G2/M phase. This is often associated with the downregulation of key cell cycle regulatory proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A, and cyclin B. A study on the related compound 6-methoxyflavone (B191845) demonstrated induction of S-phase arrest in HeLa cells via the CCNA2/CDK2/p21CIP1 pathway.
Modulation of Signaling Pathways
The anticancer effects of kaempferol are linked to its ability to modulate several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, growth, and proliferation. Kaempferol has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cancer. Kaempferol has been observed to modulate MAPK signaling, often leading to the induction of apoptosis.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Kaempferol has been reported to inhibit STAT3 signaling.
Experimental Protocols
The following are detailed protocols for fundamental assays to evaluate the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., DLD-1, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
This protocol detects the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest the treated and control cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate a general experimental workflow and the key signaling pathways potentially modulated by this compound, based on studies with kaempferol.
Caption: General experimental workflow for evaluating the anticancer properties of this compound.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.
References
6-Methoxykaempferol: A Reference Standard for Phytochemical Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxykaempferol is a naturally occurring flavonoid found in various medicinal plants. As a derivative of kaempferol (B1673270), it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its potential therapeutic applications have led to a growing interest in its accurate quantification in plant extracts and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis. The methodologies outlined are based on established analytical techniques for flavonoids, particularly its parent compound kaempferol, and are intended to serve as a comprehensive guide for researchers.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [1] |
| Molecular Weight | 316.26 g/mol | [1] |
| Appearance | Yellow powder | [2] |
| Melting Point | 270 °C | [1] |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. | |
| Storage | Store at -20°C for long-term stability. | [2] |
Application Notes
Quantification in Plant Extracts
This compound can be quantified in various plant matrices using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These techniques offer high resolution and sensitivity for the separation and quantification of flavonoids. Due to the structural similarity, methods developed for kaempferol can be adapted for this compound, with the necessary validation.
Standardization of Herbal Formulations
As a certified reference material, this compound is essential for the quality control and standardization of herbal products. Its quantification ensures the consistency and efficacy of these formulations.
In Vitro and In Vivo Studies
Accurate quantification of this compound is critical in pharmacological studies to establish dose-response relationships and to understand its pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a validated method for kaempferol and is suitable for the quantification of this compound in plant extracts.
Workflow for HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Note: The gradient program should be optimized for the specific sample matrix.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm and 365 nm.
-
Injection Volume: 20 µL.
1.2. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
1.3. Sample Preparation
-
Extraction: Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction.
-
Purification (if necessary): Use solid-phase extraction (SPE) to remove interfering compounds.
-
Final Preparation: Filter the extract through a 0.45 µm syringe filter before injection.
1.4. Method Validation Parameters (Representative Data for Kaempferol)
The following table summarizes typical validation parameters for the HPLC analysis of kaempferol, which would need to be established specifically for this compound.
| Parameter | Result |
| Linearity Range | 0.25 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on a validated HPTLC method for the simultaneous quantification of flavonoids, including kaempferol.
Workflow for HPTLC Analysis
Caption: Workflow for the quantification of this compound using HPTLC.
2.1. Instrumentation and Chromatographic Conditions
-
HPTLC System: HPTLC system with an automatic sample applicator and a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v).
-
Note: The mobile phase composition may require optimization.
-
-
Development: In a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 254 nm and 366 nm.
2.2. Preparation of Standard and Sample Solutions
-
Standard Solution: Prepare a stock solution of this compound (100 µg/mL) in methanol. Apply different volumes (e.g., 2-10 µL) to the HPTLC plate to obtain a calibration curve.
-
Sample Solution: Prepare an extract of the plant material in methanol (e.g., 10 mg/mL) and apply a suitable volume to the plate.
2.3. Method Validation Parameters (Representative Data for Kaempferol)
The following table summarizes typical validation parameters for the HPTLC analysis of kaempferol.
| Parameter | Result |
| Linearity Range | 100 - 600 ng/spot |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Recovery | 98 - 102% |
| Precision (%RSD) | < 3% |
Biological Activity and Signaling Pathways
This compound, similar to its parent compound kaempferol, is known to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity via NF-κB Pathway
This compound is expected to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Inhibition of the NF-κB Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Improving 6-Methoxykaempferol Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the aqueous solubility of 6-Methoxykaempferol. Given the limited direct data on this compound, much of the quantitative information and protocols are based on its parent compound, kaempferol (B1673270), and are intended to serve as a strong starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Common and effective methods for enhancing the solubility of poorly soluble flavonoids like this compound include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix.[4][5]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoformulations: Reducing particle size to the nanometer scale to increase surface area and dissolution rate.
-
Co-solvency: Using a mixture of water and a miscible organic solvent.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.
Q3: How much can I expect to improve the solubility of this compound?
Based on studies with kaempferol, significant improvements are achievable. For instance, solid dispersions of kaempferol with Poloxamer 407 have been shown to increase its aqueous solubility by approximately 4000-fold. Chemical modifications, such as sulfonation, have also demonstrated substantial increases in solubility.
Q4: Which solvents are suitable for preparing a stock solution of this compound?
Like its parent compound kaempferol, this compound is expected to be soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Kaempferol's solubility is reported to be around 11 mg/mL in ethanol and 10 mg/mL in DMSO. For aqueous experiments, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer.
Troubleshooting Guides
Issue: Low Yield or Incomplete Dissolution
| Potential Cause | Troubleshooting Step |
| Inadequate Solvent | For preparing stock solutions, ensure you are using a suitable organic solvent like DMSO or ethanol at a sufficient volume. |
| Precipitation upon Dilution | When diluting a stock solution into an aqueous buffer, add the stock solution slowly while vortexing or stirring vigorously to prevent localized supersaturation and precipitation. |
| Incorrect pH | For pH modification techniques, ensure the final pH of the solution is appropriate for maintaining the ionized (and more soluble) form of this compound. |
| Inefficient Complexation/Dispersion | In methods like cyclodextrin complexation or solid dispersions, the ratio of the compound to the carrier is crucial. Optimize this ratio to ensure efficient encapsulation or dispersion. |
Issue: Instability of the Solution (Precipitation Over Time)
| Potential Cause | Troubleshooting Step |
| Supersaturation | The prepared solution may be thermodynamically unstable. Consider preparing fresh solutions before each experiment or reducing the final concentration. |
| Temperature Effects | Solubility is often temperature-dependent. Ensure the storage temperature is appropriate and consistent. Avoid freeze-thaw cycles if they are found to cause precipitation. |
| Compound Degradation | Protect solutions from light and store at an appropriate temperature to minimize degradation, which can lead to the formation of less soluble byproducts. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility enhancement of kaempferol, which can be used as a reference for experiments with this compound.
Table 1: Solubility of Kaempferol in Various Solvents
| Solvent | Solubility (approx.) |
| Ethanol | 11 mg/mL |
| DMSO | 10 mg/mL |
| Dimethylformamide | 3 mg/mL |
| Ethanol:PBS (1:4, pH 7.2) | 0.2 mg/mL |
| Water | Slightly soluble |
Table 2: Enhancement of Kaempferol's Aqueous Solubility Using Different Techniques
| Technique | Carrier/Method | Fold Increase in Solubility (approx.) |
| Solid Dispersion | Poloxamer 407 | 4000x |
| Chemical Modification | Sulfonation (Kae-SO3) | 220x |
| Chemical Modification | Sulfonated Gallium Complex (Kae-SO3-Ga) | 300x (compared to Kae-Ga) |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method involves dissolving both the compound and a hydrophilic carrier in a common solvent, which is then evaporated to leave a solid dispersion.
Materials:
-
This compound
-
Polymer carrier (e.g., Poloxamer 407, PVP, PEG)
-
Organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer carrier (e.g., in a 1:5 weight ratio) in a suitable organic solvent.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.
-
Drying: Place the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Sieving: Pass the powder through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading
The kneading method is a simple and efficient way to form inclusion complexes, particularly for poorly water-soluble compounds.
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water-ethanol mixture
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Moistening: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Kneading: Add this compound to the paste and knead the mixture for a specified period (e.g., 30-60 minutes). The mixture should remain a paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve.
Protocol 3: Preparation of this compound Nanoparticles by Hot Homogenization
This technique is suitable for creating nanostructured lipid carriers (NLCs) to improve the solubility and bioavailability of hydrophobic compounds.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol)
-
Liquid lipid (e.g., Miglyol)
-
Surfactant (e.g., Poloxamer)
-
High-shear homogenizer or sonicator
Procedure:
-
Lipid Phase Preparation: Melt the solid and liquid lipids together at a temperature above the melting point of the solid lipid (e.g., 85°C). Dissolve this compound in this molten lipid mixture.
-
Aqueous Phase Preparation: Dissolve the surfactant in water and heat it to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture at high speed for a few minutes to form a coarse emulsion.
-
Sonication: Sonicate the coarse emulsion to reduce the particle size to the nanometer range.
-
Cooling: Allow the nanoemulsion to cool down to room temperature while stirring, which allows the lipid to recrystallize and form NLCs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Kaempferol - Wikipedia [en.wikipedia.org]
- 3. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
6-Methoxykaempferol stability in DMSO and culture media
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 6-methoxykaempferol in DMSO and cell culture media. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is recommended to prepare high-concentration stock solutions of this compound in anhydrous Dimethyl Sulfoxide (B87167) (DMSO).[1][2] Due to the hygroscopic nature of DMSO, it is crucial to use a dry, high-quality grade to minimize the introduction of water, which can affect compound stability.[3] For its glycosylated form, this compound 3-O-rutinoside, solvents such as DMSO, pyridine, methanol, and ethanol (B145695) are also suitable.[4]
Q2: How should I store this compound stock solutions?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored in small, tightly sealed aliquots at -20°C or -80°C to protect from moisture and light.[5] For the related compound, this compound 3-O-rutinoside, it is recommended to store solutions at -80°C, which are generally usable for up to six months. Repeated freeze-thaw cycles should be avoided as they can degrade the compound.
Q3: Is this compound stable in cell culture media?
A3: The stability of flavonoids like this compound in cell culture media can be variable and is influenced by several factors including pH, temperature, light exposure, and the presence of components like serum. Flavonoids can undergo degradation in aqueous solutions, especially at physiological pH (around 7.4) and 37°C. For instance, the glycoside this compound 3-O-rutinoside is known to undergo hydrolysis in aqueous buffers with a pH greater than 7.0 at 37°C.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented, the degradation of similar flavonols like kaempferol (B1673270) involves the cleavage of the C-ring. This process can lead to the formation of simpler phenolic compounds such as p-hydroxyphenylacetic acid and phloroglucinol. Oxidation is another common degradation pathway for flavonoids, which can lead to the formation of quinones or other oxidized derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C. Protect from light by using amber vials. |
| Loss of compound activity in cell-based assays | Instability of this compound in culture medium. | Perform a stability study of the compound in your specific culture medium at 37°C over the time course of your experiment. Consider replenishing the compound by changing the medium at regular intervals if it is found to be unstable. The addition of antioxidants, such as 0.1% ascorbic acid, to the culture media may help stabilize the compound. |
| Precipitation of the compound in culture media | Poor aqueous solubility or exceeding the solubility limit. | Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced precipitation. Determine the kinetic solubility of this compound in your specific culture medium. |
| Discoloration of the culture medium | Oxidation of the flavonoid. | Minimize exposure of the compound and media to light and air. Prepare solutions fresh before use. |
Stability Data
Table 1: Illustrative Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C (Protected from light) | 0 | 99.5 |
| 1 month | 99.2 | |
| 3 months | 98.9 | |
| 6 months | 98.5 | |
| -20°C (Protected from light) | 0 | 99.5 |
| 1 month | 98.8 | |
| 3 months | 97.5 | |
| 6 months | 96.0 | |
| 4°C (Protected from light) | 0 | 99.5 |
| 1 week | 97.0 | |
| 2 weeks | 95.1 | |
| 1 month | 92.3 | |
| Room Temperature (Light exposure) | 0 | 99.5 |
| 24 hours | 90.2 | |
| 48 hours | 85.7 | |
| 1 week | 75.4 |
Table 2: Illustrative Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time Point | Remaining Compound (%) by LC-MS |
| 0 hours | 100 |
| 2 hours | 95.3 |
| 4 hours | 88.1 |
| 8 hours | 76.5 |
| 12 hours | 65.2 |
| 24 hours | 45.8 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in DMSO
This protocol provides a general method to evaluate the stability of this compound in DMSO over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Amber, tightly sealed vials
-
HPLC with UV or Mass Spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.
-
Storage Conditions: Store aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature). Include a time-zero (T=0) sample which is analyzed immediately after preparation.
-
Sample Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition. Analyze the concentration and purity of the compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Data Analysis: Compare the results to the T=0 sample to determine the percentage of the compound remaining.
Protocol 2: Assessing Compound Stability in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS or other sensitive analytical instrument
Methodology:
-
Preparation of Incubation Medium: Pre-warm the complete cell culture medium to 37°C.
-
Incubation: Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (ensure the final DMSO concentration is <0.5%).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of the parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the percentage of the compound remaining versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing the stability of this compound in culture media.
Caption: Postulated degradation pathways for this compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 3-O-rutinoside | CAS:403861-33-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound 3-O-Rutinoside|High-Purity [benchchem.com]
Technical Support Center: Optimizing 6-Methoxykaempferol Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6-Methoxykaempferol in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in cell culture experiments?
A1: this compound is a natural flavonoid compound that has demonstrated anti-proliferative activity in various cancer cell lines. The concentration of this compound is a critical parameter in cell culture experiments as it directly influences the observed biological effects, ranging from sub-toxic signaling modulation to cytotoxic effects. An optimized concentration is essential to achieve reproducible and meaningful results while avoiding off-target effects or cellular stress due to excessive concentrations.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used. It is crucial to prepare a concentrated stock solution (e.g., 10-20 mM) and then dilute it into the cell culture medium to achieve the final desired concentration. This approach minimizes the final concentration of the organic solvent, which can be toxic to cells. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Q3: How can I determine the optimal working concentration of this compound for my specific cell line?
A3: The optimal working concentration of this compound is cell-line dependent. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common method for this is the MTT assay, which measures cell viability. By treating your cells with a range of this compound concentrations, you can generate a dose-response curve and calculate the IC50 value. This will provide a quantitative measure of the compound's potency and help you select appropriate concentrations for your downstream experiments.
Q4: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation of this compound in aqueous cell culture media is a common issue due to its low water solubility. This typically occurs when a concentrated stock solution in an organic solvent is diluted into the aqueous medium, exceeding its solubility limit. Other contributing factors can include temperature shifts (using cold media), high salt concentrations in the medium, and interactions with serum proteins. To prevent precipitation, refer to the detailed troubleshooting guide below.
Q5: How stable is this compound in cell culture medium?
A5: Flavonoids, including this compound, can be unstable in cell culture media, potentially degrading over time at 37°C.[1] This degradation can lead to a decrease in the effective concentration of the compound during your experiment, resulting in inconsistent or lower-than-expected bioactivity. It is advisable to conduct a stability study of this compound in your specific cell culture medium under your experimental conditions. This can be done by incubating the compound in the medium for different durations and then quantifying the remaining amount using methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Medium
| Potential Cause | Troubleshooting Steps |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the aqueous medium. Solution: Lower the final working concentration. Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration in your specific medium. |
| Poor Mixing Technique | The concentrated stock solution is not dispersing quickly enough upon addition to the medium. Solution: Add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and thorough mixing. Avoid adding the stock solution directly to the cell monolayer. |
| Temperature Shock | Adding the stock solution to cold medium can decrease solubility. Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out of solution. Solution: Prepare a higher concentration stock solution to minimize the volume added to the medium. Perform serial dilutions of the stock in the medium rather than a single large dilution step. |
| Interaction with Media Components | Components in the serum or high salt concentrations can reduce the solubility of hydrophobic compounds. Solution: If using serum-containing media, try reducing the serum percentage or switching to a serum-free medium if compatible with your cell line. Be mindful of the salt concentration in your basal medium. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound may be degrading in the cell culture medium over the incubation period.[1] Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound and treated cells to light. Consider performing a time-course experiment to determine if the biological effect diminishes over time, which could indicate compound instability. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout. Solution: Ensure a homogenous cell suspension before seeding. Use a consistent cell seeding density for all experiments and allow cells to adhere and enter a logarithmic growth phase before treatment. |
| Solvent Effects | The solvent (e.g., DMSO) may be affecting cell viability or the experimental endpoint. Solution: Include a vehicle control in all experiments (cells treated with the same final concentration of the solvent alone). Ensure the final solvent concentration is consistent across all treatment groups and is below the toxic threshold for your cell line. |
| Biological Variability | Differences in cell passage number or cell health can contribute to inconsistent responses. Solution: Use cells within a defined and narrow passage number range. Regularly monitor cell morphology and viability to ensure the health of your cell cultures. |
Data Presentation
Table 1: Solubility of Kaempferol (Parent Compound) in Common Solvents
Note: Specific solubility data for this compound is limited. The data for its parent compound, kaempferol, is provided as a reference.
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL[2] |
| Ethanol | ~11 mg/mL[2] |
| Dimethyl Formamide | ~3 mg/mL[2] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |
Table 2: Reported IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| DLD-1 | Colorectal Carcinoma | 101.8 | 24 |
| MCF-7 | Breast Adenocarcinoma | >200 | 24 |
| A549 | Lung Carcinoma | 125.1 | 24 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed based on its molecular weight.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the compound: Add the appropriate volume of DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Concentration using MTT Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling Pathways
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential signaling pathways modulated by this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Troubleshooting 6-Methoxykaempferol Precipitation In Vitro
Welcome to the technical support center for 6-Methoxykaempferol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of compound precipitation during in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments in a direct question-and-answer format.
Question: My this compound powder is not dissolving in my initial solvent. What should I do?
Answer: If you are having difficulty dissolving the this compound powder, consider the following steps:
-
Ensure Solvent Purity: Use high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) for the initial stock solution.[1]
-
Mechanical Agitation: Vortex the solution vigorously. If powder clumps persist, brief sonication in a water bath can be effective in breaking up aggregates and facilitating dissolution.[1][2]
-
Gentle Warming: Briefly warming the solution to 37°C can help increase solubility. However, be mindful of the compound's stability at higher temperatures.[1][2]
-
Check Concentration: You may be attempting to create a stock solution that is too concentrated. Try reducing the target concentration by increasing the solvent volume.
Question: I successfully dissolved this compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. How can I fix this?
Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Here are the primary strategies to prevent this:
-
Use Pre-warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding the compound to cold media can significantly decrease its solubility.
-
Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling. This rapid mixing helps prevent localized high concentrations that lead to precipitation.
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and almost always below 0.5%, as higher concentrations can be cytotoxic and may not prevent precipitation.
Question: I'm still observing precipitation after dilution, even with pre-warmed media and slow addition. What advanced methods can I try?
Answer: If basic troubleshooting fails, you may need to employ more advanced solubilization techniques:
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed media first, then add this intermediate solution to the final volume.
-
Use Solubility Enhancers: For particularly challenging compounds, consider using non-toxic solubilizing agents. Cyclodextrins can form inclusion complexes that enhance the aqueous solubility of flavonoids. Surfactants like Pluronic F-68 can also be used. It is critical to perform toxicity assays first to determine a non-toxic concentration of any solubilizing agent for your specific cell line.
-
Adjust pH: The solubility of flavonoids can be influenced by the pH of the medium. While most cell culture media are buffered to a physiological pH of 7.2-7.4, a slight, controlled adjustment (if compatible with your cells) could improve solubility.
Question: My experimental results with this compound are inconsistent. Could this be related to solubility?
Answer: Yes, inconsistent results are often linked to variability in the compound's concentration due to precipitation.
-
Ensure Homogeneity: Before each use, ensure your stock solution is fully dissolved and homogenous. If the stock was frozen, thaw it completely and vortex to redissolve any precipitate.
-
Prepare Fresh Dilutions: Prepare fresh working solutions for each experiment from a properly stored stock aliquot. Avoid using previously diluted solutions that may have been stored.
-
Determine Maximum Solubility: The most reliable way to ensure consistency is to experimentally determine the maximum soluble concentration of this compound in your specific cell culture medium (including serum) and stay below this concentration for all experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
This compound is a type of flavonoid, specifically a methoxylated flavonol. Like many flavonoids, its structure contains multiple phenolic hydroxyl groups and a largely hydrophobic backbone, leading to poor aqueous solubility. The presence of the methoxy (B1213986) group can further influence its polarity and solubility characteristics.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most widely used initial solvent for dissolving flavonoids and other poorly soluble compounds for in vitro testing due to its high solubilizing power. It is crucial to use a high-purity, anhydrous grade of DMSO.
Q3: What is the maximum recommended final DMSO concentration in cell culture?
To avoid solvent-induced cytotoxicity and to minimize its effects on cellular processes, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and for many sensitive cell lines, it should be below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How should I store my this compound stock solution?
Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is highly recommended to dispense the stock solution into smaller, single-use aliquots to avoid the damaging effects of repeated freeze-thaw cycles. For light-sensitive compounds, storing in amber-colored vials or vials wrapped in aluminum foil is essential.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₇ | |
| Molecular Weight | 316.26 g/mol | |
| Appearance | Solid (Predicted) | |
| Primary Solvents | Dimethyl Sulfoxide (DMSO), Ethanol | |
| Aqueous Solubility | Very low (characteristic of flavonoid aglycones) |
Table 2: Common Co-solvents and Excipients for In Vitro Assays
| Agent Type | Examples | Function | Considerations |
| Co-solvents | Ethanol, Polyethylene glycol (PEG) | Increases the polarity of the solvent system. | Must test for cellular toxicity at the final concentration. |
| Surfactants | Pluronic® F-68, Tween® 80 | Form micelles to encapsulate hydrophobic compounds. | Can interfere with some assays; requires toxicity testing. |
| Complexation Agents | Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes to increase aqueous solubility. | Can alter compound bioavailability; requires toxicity testing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Accurately weigh the required mass of this compound. For 1 mL of a 10 mM solution, you will need 3.16 mg.
-
Transfer the powder to a sterile vial of appropriate size.
-
Add the calculated volume of high-purity DMSO (e.g., 1 mL).
-
Vortex the mixture vigorously until the compound is fully dissolved. If necessary, sonicate briefly in a water bath or warm gently to 37°C.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Dispense the stock solution into smaller, single-use aliquots in amber-colored vials.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium (Standard Method)
Materials:
-
Prepared stock solution of this compound in DMSO
-
Complete cell culture medium (with serum and supplements, if applicable)
-
Sterile tubes
Methodology:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Thaw a single-use aliquot of the this compound DMSO stock and ensure it is fully dissolved.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of stock to 1 mL of medium (final DMSO concentration: 0.1%).
-
Continue to mix gently for another 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your cells.
Protocol 3: Determining the Maximum Soluble Concentration
Materials:
-
Prepared stock solution of this compound in DMSO
-
Complete cell culture medium
-
Sterile 96-well plate
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a serial dilution (e.g., 2-fold) of the this compound stock solution in pure DMSO.
-
In a clear 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, corresponding volume of each DMSO dilution to the wells (e.g., 2 µL), so that the final DMSO concentration is constant (in this example, 1%). Include a DMSO-only control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess for precipitation at several time points (e.g., 0, 2, 6, and 24 hours).
-
Visual Inspection: Look for any signs of cloudiness, crystals, or precipitate.
-
Quantitative Assessment: Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates light scattering from a precipitate.
-
-
The highest concentration that remains clear (visually and by absorbance) is the maximum working soluble concentration under your specific experimental conditions.
Visualizations
Caption: A decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Storage and Handling of 6-Methoxykaempferol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Methoxykaempferol during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound, a flavonoid, are exposure to light (photodegradation), high temperatures (thermal degradation), non-neutral pH (hydrolysis), and oxygen (oxidation). These factors can lead to a loss of the compound's integrity and biological activity.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[1] For short-term storage, 2-8°C is acceptable.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are more susceptible to degradation than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, solutions should be prepared in a high-purity, degassed solvent, stored in amber vials at -80°C, and used within a short period.[1]
Q4: What are the visible signs of this compound degradation?
A4: Visual indicators of degradation can include a change in the color of the solid material or solution, and the appearance of particulate matter or precipitation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity of your sample.
Q5: How can I minimize degradation during my experiments?
A5: To minimize degradation during experimental procedures, it is important to:
-
Protect the compound from light by using amber-colored labware or by wrapping containers in aluminum foil.
-
Maintain a low temperature by keeping samples on ice when not in use.
-
Use buffers with a slightly acidic pH (around 6-6.8) if aqueous solutions are required, as flavonoids are generally more stable in acidic conditions.
-
Use high-purity, degassed solvents to minimize oxidation.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the storage and handling of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock | 1. Verify the storage conditions of your solid compound and solutions. 2. Assess the purity of your stock solution using the HPLC method detailed in the "Experimental Protocols" section. 3. If degradation is confirmed, prepare a fresh stock solution from a new batch of solid compound. |
| Degradation during the experiment | 1. Review your experimental protocol to identify any steps where the compound is exposed to harsh conditions (e.g., high temperature, extreme pH, prolonged light exposure). 2. Incorporate protective measures such as working under low light conditions and keeping samples on ice. |
| Contamination of stock solution | 1. Ensure that all solvents and reagents used are of high purity. 2. Use sterile pipette tips and tubes to prevent microbial contamination. |
Issue 2: Changes in the Physical Appearance of this compound
| Possible Cause | Troubleshooting Steps |
| Discoloration of solid or solution | 1. This is a strong indicator of degradation, likely due to oxidation or photodegradation. 2. Do not use the discolored material. 3. Review your storage and handling procedures to prevent future occurrences. |
| Precipitation in solution | 1. The compound may have low solubility in the chosen solvent or the concentration may be too high. 2. Gently warm the solution to see if the precipitate redissolves. If not, it may be a degradation product. 3. Consider using a different solvent or a lower concentration. |
Quantitative Data on Degradation
The following tables summarize the degradation kinetics of kaempferol (B1673270), a closely related flavonol, which can provide insights into the stability of this compound.
Table 1: Thermal Degradation Kinetics of Kaempferol [1][2]
| Temperature (°C) | Kinetic Model | Rate Constant (k) | Half-life (t½) |
| 160 | Zero-order | - | - |
| 180 | Second-order | Varies with excipient | Varies with excipient |
Note: The degradation of kaempferol was found to be influenced by the presence of different excipients.
Table 2: General Stability of Flavonoids under Different Conditions
| Condition | Stability | Primary Degradation Pathway |
| Light (UV/Vis) | Unstable | Photodegradation |
| High Temperature (>40°C) | Unstable | Thermal Degradation |
| Acidic pH (3-6) | Generally Stable | - |
| Neutral to Alkaline pH (>7) | Unstable | Hydrolysis, Oxidation |
| Presence of Oxygen | Unstable | Oxidation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 368 nm.[3]
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of this compound.
-
The appearance of new peaks or a decrease in the main peak area indicates degradation.
Protocol 2: Forced Degradation Study of this compound
This study is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 4, and 8 hours.
-
Thermal Degradation: Place a small amount of solid this compound in a vial and heat at 100°C for 24 and 48 hours. Dissolve the stressed solid in methanol for analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to a photostability chamber (e.g., Xenon lamp) for a defined period. Keep a control sample in the dark.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control by the developed HPLC method.
-
The goal is to achieve 5-20% degradation of the parent compound.
-
The HPLC method is considered stability-indicating if it can separate the intact this compound from all the degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
6-Methoxykaempferol NMR signal assignment and interpretation challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully assigning and interpreting the NMR signals of 6-Methoxykaempferol.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts of this compound can vary slightly depending on the solvent used. Below is a summary of reported chemical shifts in common NMR solvents.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | 147.2 |
| 3 | - | 136.5 |
| 4 | - | 176.4 |
| 5 | 12.5 (s, 5-OH) | 152.8 |
| 6 | - | 131.5 |
| 7 | - | 157.9 |
| 8 | 6.5 (s) | 91.5 |
| 9 | - | 152.1 |
| 10 | - | 105.7 |
| 1' | - | 122.6 |
| 2' | 8.1 (d, J=8.8 Hz) | 130.2 |
| 3' | 7.0 (d, J=8.8 Hz) | 116.1 |
| 4' | - | 160.1 |
| 5' | 7.0 (d, J=8.8 Hz) | 116.1 |
| 6' | 8.1 (d, J=8.8 Hz) | 130.2 |
| 6-OCH₃ | 3.9 (s) | 60.5 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). 's' denotes a singlet, and 'd' denotes a doublet. J-coupling constants are given in Hertz (Hz). Data is compiled from various sources and may show slight variations.
Q2: What are the main challenges in assigning the NMR signals of this compound?
A2: The primary challenges in assigning the NMR signals for this compound include:
-
Overlapping Signals: In the aromatic region of the ¹H NMR spectrum, signals from the A and B rings can overlap, making unambiguous assignment difficult without 2D NMR techniques.
-
Distinguishing H-6 and H-8: In kaempferol (B1673270) derivatives, the signals for H-6 and H-8 can be close. However, in this compound, the substitution at C-6 simplifies this as only the H-8 proton is present in the A-ring, which typically appears as a singlet.
-
Correctly Assigning Quaternary Carbons: The ¹³C NMR spectrum contains several quaternary carbon signals that do not appear in a DEPT experiment. Their assignment relies heavily on 2D NMR techniques like HMBC.
-
Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of hydroxyl and other labile protons.[1][2][3]
Q3: How does the 6-methoxy group influence the NMR spectrum compared to kaempferol?
A3: The introduction of a methoxy (B1213986) group at the C-6 position has the following notable effects on the NMR spectrum:
-
¹H NMR: The proton at C-6 is replaced by the methoxy group, resulting in the disappearance of the H-6 signal and the appearance of a new singlet for the methoxy protons (typically around 3.9 ppm). The H-8 proton, now without a meta-coupling partner, will appear as a sharp singlet.
-
¹³C NMR: The C-6 signal is shifted downfield due to the deshielding effect of the attached oxygen atom. A new signal for the methoxy carbon appears around 60 ppm. The chemical shifts of adjacent carbons (C-5, C-7) are also affected.
Troubleshooting Guides
This section provides solutions to common problems encountered during the NMR analysis of this compound.
Problem 1: Poor resolution and broad peaks in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Step |
| Sample Concentration is too high | Dilute the sample. High concentrations can lead to increased viscosity and peak broadening. |
| Inhomogeneous Magnetic Field (Poor Shimming) | Re-shim the spectrometer. If the problem persists, the sample itself may be inhomogeneous. |
| Presence of Paramagnetic Impurities | Purify the sample to remove any paramagnetic metal ions. These can cause significant line broadening. |
| Incomplete Dissolution of the Sample | Ensure the sample is fully dissolved in the NMR solvent. Filter the solution if any solid particles are present. |
Problem 2: Difficulty in assigning overlapping aromatic proton signals.
| Possible Cause | Troubleshooting Step |
| Insufficient Resolution in 1D ¹H NMR | Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will show correlations between coupled protons (e.g., H-2'/H-3' and H-5'/H-6'), while HSQC will correlate protons to their directly attached carbons. |
| Ambiguous Assignments | Utilize a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. This will show long-range correlations (2-3 bonds) between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure. For example, the H-8 proton will show a correlation to C-6, C-7, C-9, and C-10. |
Problem 3: The hydroxyl proton signals are not observed or are very broad.
| Possible Cause | Troubleshooting Step |
| Proton Exchange with Residual Water in the Solvent | Use a freshly opened ampule of high-purity deuterated solvent. To confirm if a broad peak is a hydroxyl proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl proton signal should disappear or significantly decrease in intensity. |
| Solvent Choice | In protic solvents like methanol-d₄, hydroxyl proton exchange is rapid, often leading to their signals being unobserved. Using an aprotic solvent like DMSO-d₆ can slow down this exchange, resulting in sharper hydroxyl proton signals.[1][2] |
Experimental Protocols
Standard Protocol for ¹H and ¹³C NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆). DMSO-d₆ is often preferred for flavonoids as it solubilizes them well and allows for the observation of hydroxyl protons.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet.
Visualizations
Caption: Workflow for NMR analysis of this compound.
Caption: Logic for troubleshooting common NMR spectral issues.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 6-Methoxykaempferol
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 6-Methoxykaempferol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: The low oral bioavailability of many flavonoids, including kaempferol (B1673270) and its derivatives, is primarily attributed to two factors: poor aqueous solubility and extensive first-pass metabolism.[1][2] Like its parent compound kaempferol, this compound is predicted to have low water solubility, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Furthermore, flavonoids undergo significant metabolism in the gut and liver by phase II enzymes, leading to the formation of glucuronide and sulfate (B86663) conjugates that are readily excreted.[2][3] For instance, the parent compound kaempferol has a reported oral bioavailability of only about 2%.[2]
Q2: What are the primary metabolic pathways that reduce the systemic exposure of this compound?
A2: Based on studies of the related compound kaempferol, the primary metabolic pathways are expected to be glucuronidation and sulfation. These reactions, occurring in the intestine and liver, increase the water solubility of the compound, facilitating its rapid elimination from the body. The methoxy (B1213986) group on this compound may also be subject to demethylation.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several formulation strategies have proven effective for structurally similar methoxyflavones and kaempferol. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubilization and absorption of poorly water-soluble drugs.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic core, thereby increasing their solubility and dissolution rate in water. 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) is a commonly used derivative.
-
Phospholipid Complexes: Forming a complex between the flavonoid and phospholipids (B1166683) can enhance its lipophilicity and improve its permeability across biological membranes.
Troubleshooting Guides
Issue 1: Poor and Variable Oral Absorption in Preclinical Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | Formulate the compound using a bioavailability enhancement strategy such as SMEDDS or cyclodextrin (B1172386) complexation. | Increased dissolution rate and concentration of the compound in the gastrointestinal fluids, leading to improved absorption. |
| Extensive first-pass metabolism in the gut wall and liver. | Co-administer with an inhibitor of glucuronidation (e.g., piperine), if ethically permissible in the animal model. Note: This is for mechanistic understanding and not a therapeutic strategy. | Increased plasma concentrations of the parent compound and a more accurate assessment of the formulation's absorption-enhancing capability. |
| Instability of the compound in the gastrointestinal tract. | Assess the pH stability of this compound in vitro at conditions mimicking the stomach and intestine. Consider enteric-coated formulations if instability is observed at low pH. | Protection of the compound from degradation in the stomach, allowing for its release and absorption in the small intestine. |
| Inadequate formulation for the chosen animal model. | Ensure the vehicle used for administration is appropriate and does not interfere with absorption. For example, high-fat vehicles can sometimes enhance the absorption of lipophilic compounds. | More consistent and reproducible pharmacokinetic profiles across the study animals. |
Issue 2: Difficulty in Detecting Parent this compound in Plasma Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid and extensive metabolism. | In addition to analyzing for the parent compound, develop analytical methods to detect and quantify the major predicted metabolites (glucuronides and sulfates). | A more complete understanding of the compound's pharmacokinetic profile, including the extent of metabolism. |
| Insufficient sensitivity of the analytical method (e.g., HPLC-UV). | Switch to a more sensitive analytical technique, such as Liquid Chromatography with Mass Spectrometry (LC-MS/MS). | Lower limits of detection and quantification, enabling the measurement of low plasma concentrations of the parent compound and its metabolites. |
| Inappropriate blood sampling schedule. | Based on initial findings or data from similar compounds, adjust the sampling time points to capture the expected Tmax, which may be early (e.g., 0.5-2 hours post-dose). | Accurate determination of key pharmacokinetic parameters like Cmax and Tmax. |
| Degradation of the analyte in plasma samples. | Ensure proper handling and storage of plasma samples, including the addition of stabilizers if necessary, and keeping them frozen at -80°C until analysis. | Preservation of the integrity of the analyte, leading to more accurate and reliable analytical results. |
Quantitative Data Summary
The following tables summarize the enhancement in bioavailability observed for structurally related methoxyflavones from Kaempferia parviflora (KP) using different formulation strategies. This data can serve as a benchmark for experiments with this compound.
Table 1: Improvement in Oral Bioavailability of Methoxyflavones from Kaempferia parviflora Extract in Rats
| Formulation | PMF Bioavailability Fold Increase | TMF Bioavailability Fold Increase | DMF Bioavailability Fold Increase | Reference |
| KP-SMEDDS | 25.38 | 42.00 | 26.01 | |
| KP-2-HP-β-CD Complex | 21.63 | 34.20 | 22.90 |
PMF: 3,5,7,3',4'-pentamethoxyflavone; TMF: 5,7,4'-trimethoxyflavone; DMF: 5,7-dimethoxyflavone.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is adapted from a study on methoxyflavones from Kaempferia parviflora.
-
Component Selection:
-
Oil Phase: Triglyceride of coconut oil
-
Surfactant: Polyoxyethylene castor oil
-
Co-surfactant: Propylene (B89431) glycol
-
-
Formulation:
-
Combine polyoxyethylene castor oil (53.3% w/w), propylene glycol (26.7% w/w), and triglyceride of coconut oil (20% w/w) in a glass vial.
-
Vortex the mixture until a clear, homogenous solution is formed.
-
Disperse the this compound powder into the SMEDDS vehicle at the desired concentration.
-
Gently heat (e.g., to 40°C) and vortex to facilitate dissolution.
-
-
Characterization:
-
To assess the self-emulsification properties, add a small volume of the SMEDDS formulation to a larger volume of water and observe the formation of a microemulsion.
-
Characterize the droplet size of the resulting microemulsion using dynamic light scattering.
-
Protocol 2: Preparation of a 2-Hydroxypropyl-β-Cyclodextrin (2-HP-β-CD) Complex
This protocol is based on a lyophilization method used for Kaempferia parviflora extract.
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to 2-HP-β-CD through phase solubility studies.
-
-
Complexation:
-
Dissolve 2-HP-β-CD in deionized water.
-
Add an alcoholic solution of this compound to the 2-HP-β-CD solution dropwise while stirring.
-
Continue stirring the mixture at room temperature for a defined period (e.g., 24-48 hours) to allow for complex formation.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution under vacuum for 24-48 hours to obtain a dry powder of the inclusion complex.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol is a general guideline based on studies with kaempferol and other flavonoids.
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats, fasted overnight with free access to water.
-
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving this compound suspension, and test groups receiving the enhanced formulations).
-
Administer the formulations orally via gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
For analysis, perform a protein precipitation or liquid-liquid extraction to isolate the analyte and its metabolites.
-
Quantify the concentration of this compound and its metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and relative bioavailability from the plasma concentration-time data.
-
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.
Caption: Fate of orally administered this compound.
References
- 1. Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
Minimizing off-target effects of 6-Methoxykaempferol in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 6-Methoxykaempferol in cellular assays, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
A1: this compound is a flavonoid that has been shown to interact with several molecular targets. Its primary known targets are involved in inflammatory and cell signaling pathways. These include Prostaglandin E2 (PGE2), Glycogen Synthase Kinase 3 Beta (GSK3β), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)[1]. Additionally, it has been demonstrated to bind directly to Vascular Endothelial Growth Factor C (VEGF-C), which can modulate the TLR4-NF-κB pathway[1].
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target profiling data for this compound is limited, its structural similarity to kaempferol (B1673270) suggests potential cross-reactivity with a broader range of proteins. Kaempferol has been reported to interact with various kinases and signaling proteins. Therefore, it is plausible that this compound may also interact with these or other structurally related proteins, leading to off-target effects. As a general precaution with flavonoids, researchers should be aware of their potential to interfere with certain assay formats, such as those relying on metabolic dyes like MTT[2][3].
Q3: How can I be sure that the observed phenotype in my experiment is due to the intended on-target effect of this compound?
A3: To ensure the observed phenotype is a direct result of on-target activity, it is crucial to perform rigorous validation experiments. This can include:
-
Orthogonal Approaches: Use a structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype.
-
Genetic Validation: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target protein and observe if the phenotype is mimicked.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target in your cellular model.
Q4: Are there known issues with using flavonoids like this compound in standard cell viability assays?
A4: Yes, flavonoids have been reported to interfere with cell viability assays that use tetrazolium dyes such as MTT. These compounds can directly reduce the dye in the absence of cells, leading to inaccurate measurements of cell viability[2]. It is recommended to use alternative methods that are less susceptible to chemical interference, such as ATP-based assays (e.g., CellTiter-Glo®), counting cells directly (e.g., using a hemocytometer with trypan blue exclusion), or assays that measure DNA content.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between different cell viability assays (e.g., MTT vs. direct cell count). | Flavonoids like this compound can directly reduce MTT, leading to an overestimation of cell viability. | Use a non-enzymatic cell viability assay, such as an ATP-based luminescence assay or direct cell counting with trypan blue exclusion. |
| Observed phenotype does not correlate with the known function of the intended target. | This could be a strong indicator of an off-target effect. This compound may be interacting with other cellular proteins. | 1. Perform a target engagement assay (e.g., CETSA) to confirm binding to the intended target. 2. Use a structurally different inhibitor for the same target to see if the phenotype is consistent. 3. Employ genetic knockdown/knockout of the intended target to see if it reproduces the observed phenotype. |
| High cellular toxicity is observed at concentrations expected to be selective for the on-target. | The compound may have off-target liabilities that induce cytotoxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a proteome-wide thermal shift assay (CETSA-MS) to identify potential off-targets that are stabilized by the compound. |
| Difficulty in reproducing published results. | Experimental conditions such as cell type, passage number, serum concentration, and compound purity can significantly impact results. | 1. Ensure all experimental parameters are as close as possible to the published study. 2. Verify the purity and identity of your this compound stock. 3. Consider cell-line specific differences in the expression of on- and off-targets. |
Quantitative Data Summary
Table 1: Known Molecular Targets of this compound and Related Flavonoids
| Compound | Target | Biological Process |
| This compound-3-O-rutinoside | Prostaglandin E2 (PGE2) | Inflammation |
| This compound-3-O-rutinoside | Glycogen Synthase Kinase 3 Beta (GSK3β) | Cell Signaling |
| This compound-3-O-rutinoside | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Metabolism, Inflammation |
| This compound-3-O-rutinoside | Vascular Endothelial Growth Factor C (VEGF-C) | Angiogenesis, Inflammation |
Note: Quantitative binding affinities (e.g., IC50, Kd) for this compound with these targets are not consistently reported across the literature. Researchers should determine these values in their specific assay systems.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the binding of this compound to its intended target protein within intact cells.
Materials:
-
Cells expressing the target protein
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler
-
Western blot reagents (antibodies for the target protein and a loading control)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification and Western Blot: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: ATP-Based Cell Viability Assay
This protocol provides a more reliable method for assessing cell viability in the presence of flavonoids compared to MTT assays.
Materials:
-
Cells and culture medium
-
96-well opaque-walled plates
-
This compound
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well opaque-walled plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the ATP-based assay reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Caption: Known and potential signaling pathways affected by this compound.
References
- 1. This compound 3-O-Rutinoside|High-Purity [benchchem.com]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Properties of 6-Methoxykaempferol and Quercetin
In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their potent anti-inflammatory activities. Among these, 6-Methoxykaempferol and the widely studied quercetin (B1663063) are two such molecules that hold promise in the modulation of inflammatory pathways. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon experimental data from studies on quercetin and its structurally related flavonol, kaempferol (B1673270), to infer the potential activities of this compound.
Molecular Structures
Quercetin and kaempferol share a common flavonoid backbone, with the primary structural difference being the hydroxylation pattern on the B-ring. Quercetin possesses two hydroxyl groups at the 3' and 4' positions, while kaempferol has a single hydroxyl group at the 4' position. This compound is a derivative of kaempferol with a methoxy (B1213986) group at the 6-position of the A-ring. This seemingly minor structural variance can significantly influence their biological activities.
Comparative Efficacy in Inhibiting Inflammatory Mediators
Experimental evidence from in vitro studies provides a basis for comparing the inhibitory effects of these flavonoids on key inflammatory mediators. While direct comparative data for this compound is limited, studies comparing kaempferol and quercetin offer valuable insights.
| Inflammatory Mediator | Cell Type | Kaempferol | Quercetin | Key Findings |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | Significant inhibition of NO production.[1] | Significant inhibition of NO production. | Methoxyflavonoids, including derivatives of kaempferol, have been shown to markedly inhibit NO production. |
| iNOS Protein Expression | Human Endothelial Cells | Weaker inhibitory effect at higher concentrations (50 µM).[2] | Stronger inhibitory effect at 5-50 µM.[2] | Quercetin is a more potent inhibitor of iNOS protein expression than kaempferol in endothelial cells. |
| COX-2 Protein Expression | Human Endothelial Cells | Weaker inhibitory effect at higher concentrations (50 µM). | Stronger inhibitory effect at 5-50 µM. | Similar to iNOS, quercetin shows a stronger inhibition of COX-2 protein expression compared to kaempferol. |
| VCAM-1 Expression | Human Endothelial Cells | Stronger inhibition (10-50 µM). | Significant inhibition (10-50 µM). | Kaempferol is a more potent inhibitor of VCAM-1 expression. |
| ICAM-1 Expression | Human Endothelial Cells | Stronger inhibition (50 µM). | Significant inhibition (50 µM). | Kaempferol demonstrates stronger inhibition of ICAM-1 expression at higher concentrations. |
| E-selectin Expression | Human Endothelial Cells | Stronger inhibition (5-50 µM). | Significant inhibition (50 µM). | Kaempferol shows a more potent and wider concentration-dependent inhibition of E-selectin. |
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Human Mast Cells (HMC-1) | Significant decrease in release (10-40 µM). | Known to inhibit pro-inflammatory cytokine production. | Kaempferol effectively reduces the release of key pro-inflammatory cytokines from mast cells. |
Mechanisms of Action: Targeting Key Signaling Pathways
Both quercetin and kaempferol exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Figure 1: Inhibition of the NF-κB signaling pathway by quercetin and kaempferol.
Studies have shown that both flavonoids can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes. Notably, at higher concentrations (50 µM), quercetin appears to be a more potent inhibitor of NF-κB binding activity compared to kaempferol.
Activator Protein-1 (AP-1) Signaling Pathway
AP-1 is another crucial transcription factor involved in inflammation and is regulated by the mitogen-activated protein kinase (MAPK) cascade.
Figure 2: Modulation of the AP-1 signaling pathway by quercetin and kaempferol.
Both flavonoids have been reported to interfere with the MAPK signaling cascade, which in turn affects the activation of AP-1. Similar to the NF-κB pathway, quercetin demonstrates a stronger inhibitory effect on AP-1 binding activity at higher concentrations compared to kaempferol.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), RAW 264.7 murine macrophages, or Human Mast Cell line (HMC-1) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or a cytokine mixture (e.g., TNF-α, IL-1β, and IFN-γ).
Nitric Oxide (NO) Production Assay (Griess Assay)
Figure 3: Experimental workflow for the Griess Assay to measure nitric oxide production.
-
RAW 264.7 cells are seeded in 96-well plates.
-
Cells are pre-treated with the test compounds for 1 hour.
-
LPS (1 µg/mL) is added to induce NO production, and the cells are incubated for 24 hours.
-
The culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
Western Blot Analysis for Protein Expression
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against iNOS, COX-2, p-IKKβ, p-IκBα, or NF-κB p65 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8 in the cell culture supernatants are quantified using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.
Conclusion
The available evidence, primarily from comparative studies of kaempferol and quercetin, suggests that while both flavonoids are potent anti-inflammatory agents, they exhibit differential effects on various inflammatory markers and pathways. Quercetin appears to be a more effective inhibitor of iNOS and COX-2 expression, as well as NF-κB and AP-1 activation at higher concentrations. Conversely, kaempferol shows superior efficacy in downregulating the expression of adhesion molecules VCAM-1, ICAM-1, and E-selectin.
The introduction of a methoxy group at the 6-position of kaempferol to form this compound could potentially alter its anti-inflammatory profile. Methoxyflavonoids have been noted for their strong inhibition of NO production. Further direct comparative studies are warranted to fully elucidate the specific anti-inflammatory effects and mechanisms of this compound in relation to quercetin. However, based on the current data, it is plausible that this compound would retain significant anti-inflammatory properties, with a potentially enhanced ability to inhibit certain inflammatory mediators. This comparative guide provides a foundational framework for researchers and drug development professionals to understand the nuanced anti-inflammatory actions of these closely related flavonoids.
References
- 1. Kaempferol inhibits P. intermedia lipopolysaccharide-induced production of nitric oxide through translational regulation in murine macrophages: critical role of heme oxygenase-1-mediated ROS reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of 6-Methoxykaempferol: A Comparative Analysis Across Cancer Cell Lines
A comprehensive examination of the anti-proliferative and apoptotic activity of 6-Methoxykaempferol, a natural flavonoid, reveals varying efficacy and distinct signaling pathway engagement across different cancer cell lines. This guide provides a cross-validation of its activity, offering researchers and drug development professionals a comparative overview supported by experimental data.
Comparative Anti-Proliferative Activity
The intrinsic anti-proliferative capacity of this compound has been evaluated against a panel of human cancer cell lines, demonstrating differential sensitivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after a 24-hour treatment period. The human colon cancer cell line, DLD-1, exhibited the highest sensitivity to this compound, followed by the human lung carcinoma cell line, A549. The human breast cancer cell line, MCF-7, demonstrated the least sensitivity.
| Cell Line | Cancer Type | IC50 Value (24h) |
| DLD-1 | Colon Carcinoma | 101.8 µM[1] |
| A549 | Lung Carcinoma | 125.1 µM[1] |
| MCF-7 | Breast Adenocarcinoma | >200 µM[1] |
Mechanisms of Action: Apoptosis Induction and Signaling Pathway Modulation
While specific apoptotic and signaling pathway data for this compound is limited, studies on its parent compound, kaempferol (B1673270), provide significant insights into the potential mechanisms of action. It is important to note that the following data pertains to kaempferol and is used as a proxy to infer the potential activities of its methoxylated derivative.
In A549 Lung Cancer Cells, kaempferol has been shown to induce apoptosis through the activation of the MEK-MAPK signaling pathway.[2] This leads to a dose- and time-dependent reduction in cell viability and an increase in the apoptotic rate. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The apoptotic cascade is further confirmed by the cleavage of caspase-7 and poly ADP-ribose polymerase (PARP).
For MCF-7 Breast Cancer Cells, the ERK signaling pathway plays a crucial role in kaempferol-induced apoptosis. Inhibition of this pathway has been demonstrated to affect cell viability and the cleavage of PARP. Kaempferol treatment in these cells can also lead to the induction of oxidative stress and the modulation of apoptosis-related genes like p53 and p21.
In DLD-1 Colon Cancer Cells, kaempferol is suggested to induce apoptosis through mechanisms involving endoplasmic reticulum stress. This is evidenced by changes in the expression of key apoptosis-regulating proteins such as Bax, Bcl-2, and NF-κB, as well as caspases.
Experimental Protocols
Cell Culture and Maintenance
DLD-1, A549, and MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Anti-Proliferative Activity (MTT Assay)
The anti-proliferative activity of this compound is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM).
-
After a 24-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is employed to analyze the expression of proteins involved in signaling and apoptosis.
-
Cells are treated with this compound for the desired time points.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, Bax, Bcl-2, cleaved PARP, β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways
To illustrate the complex cellular processes affected by kaempferol, the following diagrams depict the experimental workflow and the key signaling pathways involved in its apoptotic activity.
References
A Comparative Analysis of 6-Methoxykaempferol and Its Glycosides: Unveiling Structure-Efficacy Relationships
A comprehensive review of current experimental data reveals distinct differences in the therapeutic efficacy of 6-Methoxykaempferol and its glycosylated derivatives. While the aglycone often exhibits more potent direct antioxidant and anti-proliferative effects, its glycosides demonstrate modulated activities and potentially altered pharmacokinetic profiles, suggesting different applications in therapeutic development.
This guide provides a comparative analysis of this compound and its glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The data presented herein is collated from various in vitro studies, offering a quantitative comparison to aid researchers, scientists, and drug development professionals in their understanding of these natural compounds.
Comparative Efficacy: A Tabular Overview
The biological activity of this compound is significantly influenced by the presence and nature of its glycosidic moieties. The following tables summarize the quantitative data from key experimental studies, highlighting the differences in efficacy between the aglycone and its glycosides.
Table 1: Comparative Antioxidant Activity
The antioxidant capacity of this compound and its glycosides has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) | Reference |
| This compound Glycoside 3 | 7.16 | High | [1][2] |
| This compound Glycoside 5 | 4.13 | High | [1][2] |
| This compound Glycoside with Ferulic Acid (Compound 8) | 53.46 | 83.41 | [1] |
| This compound Glycoside with Ferulic Acid (Compound 9) | 45.52 | 74.51 |
Note: Specific percentage values for "High" ABTS activity were not provided in the source material.
Table 2: Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced macrophages.
| Compound | Inhibition of NO Production | Inhibition of ROS Production | Reference |
| Kaempferol (B1673270) | Strongest activity | Strongest activity | |
| Kaempferol-7-O-glucoside | Moderate activity | Moderate activity | |
| Kaempferol-3-O-rhamnoside | Weaker activity | Weaker activity | |
| Kaempferol-3-O-rutinoside | Weaker activity | Weaker activity |
Note: This data is for kaempferol and its glycosides, which serves as a relevant comparison for understanding the structure-activity relationship of flavonoids. Specific quantitative data for this compound was not available in the searched literature.
Table 3: Comparative Anticancer Activity (IC50 values)
The cytotoxic effects of this compound and its glycosides against various cancer cell lines are crucial indicators of their anticancer potential.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Kaempferol | HepG2 (Liver Cancer) | 30.92 | |
| Kaempferol | CT26 (Colon Cancer) | 88.02 | |
| Kaempferol | B16F1 (Melanoma) | 70.67 | |
| Kaempferol-7-O-glucoside | HepG2, CT26, B16F1 | > 100 | |
| Kaempferol-3-O-rhamnoside | HepG2, CT26, B16F1 | > 100 | |
| Kaempferol-3-O-rutinoside | HepG2, CT26, B16F1 | > 100 |
Note: This data is for kaempferol and its glycosides. The aglycone consistently shows higher potency. Data for this compound specifically was not available in a comparative context.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Sample preparation: The test compounds (this compound and its glycosides) are dissolved in methanol at various concentrations.
-
Reaction: An aliquot of the sample solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Preparation of ABTS radical cation: ABTS is dissolved in water to a 7 mM concentration. The ABTS radical cation is produced by reacting the ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS solution: The ABTS solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: The test compounds are dissolved in a suitable solvent.
-
Reaction: An aliquot of the sample solution is mixed with the diluted ABTS solution.
-
Measurement: The absorbance is read at 734 nm after a 6-minute incubation period.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell culture: Cancer cells (e.g., HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound or its glycosides for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization of formazan (B1609692): The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Signaling Pathways and Mechanisms of Action
This compound and its related flavonoids exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is critical for targeted drug development.
Anticancer Signaling Pathways
Kaempferol and its derivatives have been shown to interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways. These pathways regulate cell proliferation, survival, and apoptosis.
Caption: Anticancer mechanism of this compound.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of these flavonoids are often mediated through the inhibition of the NF-κB pathway, a key regulator of inflammatory responses. Kaempferol glycosides have been shown to inhibit NF-κB, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Anti-inflammatory action via NF-κB inhibition.
Experimental Workflow for Comparative Analysis
A logical workflow is crucial for the systematic comparison of these compounds.
Caption: Workflow for comparative efficacy studies.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxykaempferol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-methoxykaempferol derivatives, focusing on their structure-activity relationships (SAR). Drawing from experimental data, this document delves into their cytotoxic, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and drug development endeavors.
Structure-Activity Relationship Insights
The biological activity of flavonoids is intrinsically linked to their molecular structure. In the case of kaempferol (B1673270) and its derivatives, the presence and position of hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and other substituent groups significantly influence their therapeutic potential. For this compound derivatives, the introduction of a methoxy group at the C6 position serves as a foundational modification upon which further structural changes can modulate bioactivity.
Anti-inflammatory Activity: Flavonoids, including kaempferol derivatives, exert their anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. The 6-methoxy substitution can influence this activity. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory potential. The structure of the flavonoid, including the methoxylation pattern, can affect its ability to suppress the expression of inducible nitric oxide synthase (iNOS).
Antioxidant Activity: The antioxidant capacity of flavonoids is primarily attributed to their ability to scavenge free radicals, a process highly dependent on the presence and arrangement of hydroxyl groups. The 6-methoxy group can have a variable effect. While it may not directly participate in radical scavenging to the same extent as hydroxyl groups, it can influence the electronic properties of the flavonoid nucleus and, consequently, the hydrogen-donating ability of the remaining hydroxyl groups. Glycosylation of kaempferol derivatives has been shown to reduce antioxidant activity, suggesting that the aglycone form is generally more potent.
Comparative Biological Activity of Methoxyflavone Derivatives
The following table summarizes the cytotoxic and anti-inflammatory activities of various methoxyflavone derivatives, providing a basis for understanding the potential structure-activity relationships of this compound analogues. Due to the limited availability of a systematic study on a series of this compound derivatives, data from a range of methoxyflavones are presented to infer potential SAR trends.
| Compound | Biological Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |
| 5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone (Sideritoflavone) | Cytotoxic | MCF-7 | 4.9 | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Cytotoxic | MCF-7 | 3.71 | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone | Cytotoxic | MDA-MB-231 | 21.27 | [1] |
| 5,7-dihydroxy-3,6,4′-trimethoxyflavone | Cytotoxic | A2058 (Melanoma) | 3.92 | [1] |
| 5,7,5′-trihydroxy-3,6,3′,4′-tetramethoxyflavone | Cytotoxic | A2058 (Melanoma) | 8.18 | [1] |
| Patuletin | Anti-inflammatory (NO) | RAW 264.7 | 12.1 ± 0.1 | |
| Eupatin | Anti-inflammatory (NO) | RAW 264.7 | 42.6 ± 0.8 | |
| Hispidulin | Anti-inflammatory (NO) | RAW 264.7 | 22.2 ± 0.3 | |
| Nepetin | Anti-inflammatory (NO) | RAW 264.7 | 40.9 ± 0.6 | |
| Kaempferol | Anti-inflammatory (NO) | RAW 264.7 | > 100 | |
| 6-Prenylkaempferol | Cytotoxic | MDA-MB-231 | 7.15 ± 0.37 | |
| 6-Prenylkaempferol | Cytotoxic | MCF-7 | 10.04 ± 0.23 | |
| 8-Prenylkaempferol | Cytotoxic | MDA-MB-231 | 9.45 ± 0.20 | |
| 8-Prenylkaempferol | Cytotoxic | MCF-7 | 10.08 ± 0.57 | |
| Kaempferol-3-O-rutinoside | Antioxidant (DPPH) | - | > 100 (µg/mL) | |
| Kaempferol-3-O-rhamnoside | Antioxidant (DPPH) | - | 85.5 (µg/mL) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of compounds on cell viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the this compound derivatives in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Seeding:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C with 5% CO₂.
2. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (a known iNOS inhibitor).
-
Incubate for 24 hours at 37°C with 5% CO₂.
3. Nitrite (B80452) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC₅₀ value.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging capacity of the compounds.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare a series of dilutions of the this compound derivatives in methanol.
-
Use ascorbic acid or Trolox as a positive control.
2. Reaction Mixture:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.
3. Incubation and Absorbance Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
-
Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, from a dose-response curve.
Signaling Pathway Visualizations
The anti-inflammatory and anticancer activities of this compound derivatives are often mediated through the modulation of intracellular signaling cascades. Below are representations of the NF-κB and MAPK signaling pathways, key targets of many flavonoids.
Caption: NF-κB signaling pathway and inhibition by this compound.
Caption: MAPK signaling pathways and potential inhibition points by this compound.
Caption: General experimental workflow for SAR studies of this compound derivatives.
References
6-Methoxykaempferol: A Head-to-Head Comparison with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, natural flavonoids have emerged as a promising source of novel pharmacophores. Among these, 6-Methoxykaempferol, a derivative of the widely studied flavonol kaempferol (B1673270), has garnered interest for its potential to modulate key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. This guide provides a head-to-head comparison of this compound with other established kinase inhibitors, supported by available experimental data, to aid researchers in its evaluation as a potential therapeutic agent.
While comprehensive kinase profiling data for this compound is still emerging, the inhibitory activities of its parent compound, kaempferol, offer valuable insights into its likely targets. Kaempferol is known to inhibit several kinases, including Src, Janus kinase 3 (JAK3), and components of the MAPK and PI3K/Akt signaling cascades. This comparison will therefore focus on these key pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available inhibitory concentration (IC50) values for kaempferol and a selection of well-characterized kinase inhibitors against relevant targets. It is important to note that the data for this compound is limited, and the values for kaempferol are presented as a proxy.
Table 1: Comparison of Src Kinase Inhibitors
| Compound | Target Kinase | IC50 |
| Kaempferol | Src | Activity confirmed, specific IC50 not widely reported |
| Dasatinib | Src | <1 nM[1] |
| Saracatinib (AZD0530) | Src | 2.7 nM |
| Bosutinib (SKI-606) | Src | 1.2 nM[2] |
Table 2: Comparison of PI3K/Akt/mTOR Pathway Inhibitors
| Compound | Target Kinase(s) | IC50 |
| Kaempferol | PI3K/Akt | Inhibitory effect demonstrated, specific IC50 not widely reported |
| Wortmannin | PI3K | ~3 nM[3] |
| Buparlisib (BKM120) | PI3Kα, β, δ, γ | 52, 166, 116, 262 nM, respectively[4] |
| GSK2126458 | PI3Kα, mTOR | 0.019 nM, 0.18 nM, respectively |
Table 3: Comparison of MAPK Pathway (MEK and p38) Inhibitors
| Compound | Target Kinase | IC50 |
| Kaempferol | MEK, p38 | Modulates pathway, direct IC50 not widely reported |
| Trametinib (GSK1120212) | MEK1/2 | ~2 nM[5] |
| Selumetinib (AZD6244) | MEK1/2 | 14 nM |
| SB 203580 | p38α/β | 50 nM, 500 nM, respectively |
| Pexmetinib | p38α | 4 nM |
Table 4: Comparison of GSK-3β Inhibitors
| Compound | Target Kinase | IC50 |
| Kaempferol | GSK-3β | Inhibitory effect suggested, specific IC50 not widely reported |
| CHIR-99021 | GSK-3β | 6.7 nM |
| Tideglusib | GSK-3β | 60 nM |
| LY2090314 | GSK-3β | 0.9 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to determine kinase inhibition.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified target kinase (e.g., Src, PI3K, MEK1, p38α, GSK-3β)
-
Kinase-specific substrate peptide
-
This compound or other test compounds
-
ATP (at Km concentration for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated Kinase in a Cellular Context
This protocol allows for the assessment of a compound's ability to inhibit a signaling pathway within a cellular environment by measuring the phosphorylation state of a target kinase or its downstream substrate.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have an active target pathway)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Stimulant (e.g., growth factor, if required to activate the pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
If necessary, stimulate the cells with a growth factor or other agent to activate the target pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-antibody.
-
Re-probe the membrane with an antibody against the total form of the target kinase to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in treated cells to the vehicle control to determine the inhibitory effect.
Visualizations
The following diagrams illustrate the key signaling pathways discussed and a general workflow for kinase inhibitor screening.
Caption: Key signaling pathways potentially targeted by this compound.
Caption: General workflow for kinase inhibitor screening and development.
References
- 1. Phyto4Health [way2drug.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 6-Methoxykaempferol Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for 6-methoxykaempferol, a naturally occurring flavonoid with significant therapeutic potential. The selection of an appropriate extraction method is critical for maximizing yield and purity, which in turn impacts downstream applications in research and drug development. This document outlines and contrasts conventional and modern extraction techniques, offering supporting data and detailed experimental protocols to aid in methodological selection and optimization.
Comparative Analysis of Extraction Methods
The efficiency of extracting this compound is highly dependent on the chosen method and the operational parameters. While direct comparative studies on this compound are limited, data from studies on total methoxyflavones and other flavonoids from plant sources like Kaempferia parviflora provide valuable insights into the relative performance of each technique. The following table summarizes quantitative data from various extraction methods.
Disclaimer: The following data is compiled from studies on total methoxyflavones or related flavonoids, as direct comparative data for this compound across all methods was not available in a single comprehensive study. The values should be considered as a general indication of the potential performance of each method.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Methoxyflavones (mg/g of extract) * | Key Advantages | Key Disadvantages |
| Maceration | 95% Ethanol | Room Temp. | 7 days | ~481 (for 5,7-dimethoxyflavone)[1][2] | Simple, low cost, suitable for thermolabile compounds.[3] | Time-consuming, large solvent volume, lower efficiency.[4] |
| Soxhlet Extraction | Ethanol | Boiling point of solvent | 6-24 hours | Not explicitly found for methoxyflavones | High extraction efficiency, requires less solvent than maceration.[5] | Requires high temperatures which can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 61°C (Optimal) | 16 min (Optimal) | 327.25 | Reduced extraction time, lower solvent consumption, increased efficiency. | High ultrasonic power may degrade compounds. |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | 110°C (Optimal) | 15 min (3 cycles of 5 min) | Not explicitly found for methoxyflavones | Rapid, efficient, reduced solvent usage. | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol co-solvent | 40-80°C | 1.5-2.5 hours | Not explicitly found for methoxyflavones | Environmentally friendly, high purity of extracts, tunable selectivity. | High initial investment, may require co-solvents for polar compounds. |
*Yields are highly dependent on the plant material and specific experimental conditions.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are generalized and should be optimized for the specific plant matrix and desired scale of extraction.
Objective: To extract this compound using a simple soaking method at room temperature.
Materials:
-
Dried and powdered plant material (e.g., Kaempferia parviflora rhizomes)
-
Solvent (e.g., 95% Ethanol)
-
Airtight container
-
Shaker or stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of the powdered plant material.
-
Place the plant material in an airtight container.
-
Add the solvent to the container, ensuring the plant material is fully submerged. A solid-to-solvent ratio of 1:10 to 1:20 (w/v) is common.
-
Seal the container and keep it at room temperature for a period of 3 to 7 days.
-
Agitate the mixture periodically by shaking or stirring to enhance extraction efficiency.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
Objective: To continuously extract this compound using a Soxhlet apparatus.
Materials:
-
Dried and powdered plant material
-
Cellulose (B213188) thimble
-
Soxhlet apparatus (including boiling flask, extractor, and condenser)
-
Heating mantle
-
Solvent (e.g., Ethanol)
-
Rotary evaporator
Procedure:
-
Accurately weigh the powdered plant material and place it in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the boiling flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the boiling flask using a heating mantle. The solvent will vaporize, rise to the condenser, and drip back onto the plant material in the thimble.
-
Continue the extraction process for a sufficient number of cycles (typically 6-24 hours) until the solvent in the siphon tube becomes colorless.
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and collect the extract from the boiling flask.
-
Concentrate the extract using a rotary evaporator to yield the crude extract.
Objective: To enhance the extraction of this compound using ultrasonic waves.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 95% Ethanol)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Centrifuge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material and place it in the extraction vessel.
-
Add the solvent at a specified solid-to-solvent ratio (e.g., 1:50 g/mL).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the desired extraction parameters. Optimal conditions for total methoxyflavones from K. parviflora have been reported as 95% ethanol, an extraction time of approximately 16 minutes, and a temperature of 61°C.
-
After sonication, separate the extract from the solid residue by centrifugation followed by filtration.
-
Wash the residue with fresh solvent and combine the extracts.
-
Concentrate the final extract using a rotary evaporator.
Objective: To rapidly extract this compound using microwave energy.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 60% Ethanol)
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel (microwave-transparent)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the powdered plant material into the microwave extraction vessel.
-
Add the solvent at a predetermined solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Seal the vessel (for a closed system) and place it in the microwave extractor.
-
Set the extraction parameters. Optimized conditions for some phenolics include 60% ethanol, a temperature of 110°C, and an irradiation power of 500 W for three 5-minute cycles.
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Objective: To extract this compound using environmentally friendly supercritical CO₂.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide (CO₂)
-
Co-solvent (e.g., Ethanol)
-
Collection vessel
Procedure:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Seal the vessel and heat it to the desired temperature (e.g., 40-80°C).
-
Pump liquid CO₂ into the vessel and bring it to the desired supercritical pressure (e.g., 100-300 bar).
-
If a co-solvent is used, introduce it into the CO₂ stream at a specific concentration (e.g., 5-15%).
-
Maintain the system at the set temperature and pressure for the desired extraction time (e.g., 90-150 minutes).
-
The supercritical fluid containing the extracted compounds flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the precipitated extract from the separator.
Visualizing the Workflow
To provide a clear overview of the process from raw material to purified compound, the following diagrams illustrate a general experimental workflow and the logical relationship between different extraction strategies.
Caption: General workflow for extraction and analysis of this compound.
Caption: Relationship between extraction methods and optimization for desired outcomes.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Methoxykaempferol: A Procedural Guide
Core Principles of Chemical Waste Disposal
The foundation of safe chemical disposal lies in a systematic approach that includes identification, segregation, and proper containment.[2][3] All laboratory waste must be managed in a way that prevents harm to human health and the environment.[3]
Key Disposal Considerations for 6-Methoxykaempferol
| Consideration | Guideline | Source |
| Waste Classification | Treat as a hazardous chemical waste. | [3] |
| Container | Use a suitable, leak-proof, and clearly labeled container. The container must be compatible with the chemical. | |
| Labeling | The container must be labeled "Hazardous Waste" and include the full chemical name ("this compound"). Chemical abbreviations are not acceptable. | |
| Storage | Store in a designated, secure area away from incompatible materials. Keep containers closed except when adding waste. | |
| Disposal Method | Dispose of contents and container at an approved waste disposal plant. Do not dispose of down the drain. | |
| Contaminated Materials | Labware, gloves, and other materials contaminated with this compound should be treated as hazardous waste and disposed of accordingly. |
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance.
-
Identification and Classification : As a first step, this compound should be classified as a hazardous chemical waste. This is a precautionary measure in the absence of a specific SDS.
-
Segregation : Do not mix this compound waste with other waste streams. It should be segregated from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.
-
Container Selection and Labeling :
-
Select a container that is in good condition, free of leaks or cracks, and compatible with flavonoids.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," on the label. Include the date of accumulation.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated and secure location within the laboratory.
-
Always keep the container closed, except when adding waste, to prevent the release of vapors.
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and disposal.
-
Follow their specific procedures for waste handover.
-
-
Disposal of Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container may be disposed of in the regular trash, following institutional guidelines.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.
References
Comprehensive Safety and Handling Guide for 6-Methoxykaempferol
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from structurally similar compounds, 6-Methoxykaempferol may present risks of skin and eye irritation.[1][2] As a fine powder, it also poses a risk of inhalation, which necessitates the use of appropriate personal protective equipment (PPE). The recommended PPE varies depending on the specific laboratory task being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Handling Solid Compound | - Nitrile gloves- Laboratory coat- Safety glasses with side shields[3] | - Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers |
| Preparing and Handling Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles[3][4] | - Chemical-resistant apron- Double gloving, particularly when using organic solvents |
| Procedures with Risk of Aerosolization | - All PPE listed above- Work must be conducted within a certified chemical fume hood or biological safety cabinet | - Appropriate respiratory protection (consult your institution's safety officer for selection) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize exposure and contamination risks.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store this compound in a cool, dry, and dark place.
-
The product should be stored under the conditions recommended on its Certificate of Analysis. If making stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.
2. Handling and Preparation:
-
Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.
-
Procedure:
-
Ensure the work area is clean and uncluttered before starting.
-
Don the appropriate PPE as outlined in Table 1.
-
Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.
-
Handle the powder gently to avoid creating dust.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Visualizing Laboratory Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the general handling workflow and a typical experimental workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
